4-Methyl hydrogen D-aspartate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMPUYOGOCYDJ-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22728-89-8 | |
| Record name | D-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22728-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl hydrogen D-aspartate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022728898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyl hydrogen D-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 4-Methyl-hydrogen D-aspartate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis and purification of 4-Methyl-hydrogen D-aspartate hydrochloride (also known as D-Aspartic acid β-methyl ester hydrochloride). This compound serves as a key intermediate in the synthesis of various molecules, including N-methyl-D-aspartate (NMDA) receptor ligands, which are crucial in neuroscience research and drug development.[1][2] This guide details two effective synthesis protocols, presents quantitative data in a structured format, and illustrates the experimental workflows for clarity.
Introduction
4-Methyl-hydrogen D-aspartate hydrochloride is a derivative of D-aspartic acid, an endogenous amino acid found in neuroendocrine tissues.[1] D-aspartic acid and its derivatives are involved in hormonal regulation and are recognized for their role as signaling molecules in the nervous system. The selective esterification of the β-carboxyl group of D-aspartic acid is a critical step in the synthesis of more complex molecules that target the NMDA receptor, a key player in synaptic plasticity and neurological function. The hydrochloride salt form enhances the compound's stability and solubility.
Synthesis Methodologies
Two primary methods for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride are presented below: the Thionyl Chloride method and the Trimethylchlorosilane (TMSCl) method. Both methods achieve the selective esterification of the β-carboxyl group of D-aspartic acid.
Experimental Protocols
Method 1: Thionyl Chloride in Methanol
This is a traditional and high-yielding method for the synthesis of amino acid esters.
-
Materials:
-
D-Aspartic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
-
Procedure:
-
Suspend D-Aspartic acid (160 g, 1.2 mol) in methanol (850 mL) in a suitable reaction vessel.
-
Cool the suspension to a temperature between -5°C and 0°C with constant stirring.
-
Slowly add thionyl chloride (178.4 g, 1.5 mol) dropwise to the cooled suspension, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to a temperature between 25°C and 35°C.
-
Continue stirring the reaction mixture at this temperature for 4 to 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
The resulting white solid is then washed with ethyl acetate (500 mL) with stirring for 30 minutes.
-
Filter the solid product and dry it to obtain 4-Methyl-hydrogen D-aspartate hydrochloride.[3]
-
Method 2: Trimethylchlorosilane (TMSCl) in Methanol
This method is described as a more convenient and milder alternative to the thionyl chloride method, proceeding at room temperature.[2][4]
-
Materials:
-
D-Aspartic acid
-
Methanol
-
Trimethylchlorosilane (TMSCl)
-
-
Procedure:
-
Place D-Aspartic acid (0.1 mol) into a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.4 mol, note: four equivalents are used for dicarboxylic amino acids) while stirring with a magnetic stirrer.[4]
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
The reaction time is typically 24 hours for substrates with poor solubility in methanol.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product, 4-Methyl-hydrogen D-aspartate hydrochloride.[4]
-
Data Presentation
The following table summarizes the quantitative data associated with the two synthesis methods.
| Parameter | Method 1: Thionyl Chloride | Method 2: TMSCl |
| Starting Material | D-Aspartic acid | D-Aspartic acid |
| Reagents | Thionyl chloride, Methanol | Trimethylchlorosilane, Methanol |
| Reaction Temperature | -5°C to 35°C | Room Temperature |
| Reaction Time | 4-5 hours | ~24 hours |
| Yield | 87%[3] | Good to Excellent[4] |
| Melting Point | 185-186°C[3] | Not specified |
| Purification | Washing with ethyl acetate[3] | Concentration via rotary evaporator[4] |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes for each method.
Caption: Workflow for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride using the Thionyl Chloride method.
Caption: Workflow for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride using the TMSCl method.
Conclusion
This guide has detailed two robust methods for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride. The thionyl chloride method offers a high reported yield and a relatively short reaction time, though it requires careful temperature control and handling of a hazardous reagent. The trimethylchlorosilane method provides a milder and more operationally convenient alternative, proceeding at room temperature, which may be preferable for certain laboratory settings. The choice of method will depend on the specific requirements of the research or development project, including scale, available equipment, and safety considerations. Both pathways effectively yield the desired product, a valuable component for the advancement of neuropharmacology and related fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. 4-methyl hydrogen D-aspartate hydrochloride CAS#: 22728-89-8 [chemicalbook.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Methyl-hydrogen D-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-hydrogen D-aspartate hydrochloride is a derivative of the non-proteinogenic amino acid D-aspartic acid. While D-aspartic acid itself is an endogenous amino acid with roles in the neuroendocrine system, its methylated ester, particularly in the hydrochloride salt form, is less commonly studied as a primary pharmacological agent.[1] It is often utilized as a protected form of D-aspartic acid in chemical syntheses. This guide provides a comprehensive overview of the known chemical properties, synthesis, and the putative biological role of 4-Methyl-hydrogen D-aspartate hydrochloride, with a focus on its relationship with the N-methyl-D-aspartate (NMDA) receptor.
Chemical and Physical Properties
4-Methyl-hydrogen D-aspartate hydrochloride is a white to off-white solid.[2] It is typically stored in a dry environment at room temperature.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a common practice for amine-containing compounds in research and pharmaceutical development.
Table 1: Physicochemical Properties of 4-Methyl-hydrogen D-aspartate Hydrochloride
| Property | Value | Source |
| CAS Number | 22728-89-8 | [3] |
| Molecular Formula | C5H11ClNO4 | [3] |
| Molecular Weight | 183.59 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185 - 186 °C | ChemicalBook |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Synthesis and Purification
A common method for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride involves the esterification of D-aspartic acid using methanol in the presence of thionyl chloride.
Experimental Protocol: Synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride
Materials:
-
D-aspartic acid
-
Methanol
-
Thionyl chloride
-
Ethyl acetate
Procedure:
-
D-aspartic acid (160 g, 1.2 mol) is suspended in 850 mL of methanol and the mixture is cooled to a temperature between -5 and 0°C.
-
Thionyl chloride (178.4 g, 1.5 mol) is added dropwise to the stirred suspension while maintaining the temperature.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to a temperature of 25 to 35°C.
-
The reaction is continued with stirring for 4 to 5 hours.
-
Following the reaction, methanol is removed by distillation under reduced pressure.
-
The resulting white solid is washed with 500 mL of ethyl acetate with stirring for 30 minutes.
-
The final product is obtained by filtration and drying.
Yield: 192 g (87%)
Purification
The purification of the final product is achieved through washing with ethyl acetate, followed by filtration and drying. This process removes unreacted starting materials and byproducts.
Caption: Workflow for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride.
Pharmacological Properties and Mechanism of Action
D-aspartic acid is an endogenous agonist at the NMDA receptor.[1] The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system and is involved in synaptic plasticity, learning, and memory.[4][5]
Table 2: Putative Pharmacological Profile of 4-Methyl-hydrogen D-aspartate hydrochloride
| Parameter | Expected Activity | Notes |
| Target | NMDA Receptor | Based on structural similarity to D-aspartic acid. |
| Action | Agonist | Expected to activate the NMDA receptor. |
| Ki | Not available | No published receptor binding data. |
| EC50 | Not available | No published functional assay data. |
| IC50 | Not available | Not applicable for an agonist. |
NMDA Receptor Signaling Pathway
The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5] The receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg2+).[5] Upon depolarization of the neuronal membrane, the Mg2+ block is relieved, allowing for the influx of cations, most notably calcium (Ca2+), upon agonist binding.[4][5] This influx of Ca2+ acts as a second messenger, triggering a cascade of intracellular signaling events that can lead to various physiological and pathological outcomes.[4][5]
Caption: Simplified diagram of the NMDA receptor signaling cascade.
Conclusion
4-Methyl-hydrogen D-aspartate hydrochloride is a readily synthesizable derivative of D-aspartic acid. While its primary role in research appears to be as a synthetic intermediate, its structural similarity to the endogenous NMDA receptor agonist D-aspartic acid suggests it may possess similar pharmacological activity. However, a comprehensive characterization of its binding affinity, potency, and functional effects at the NMDA receptor is currently lacking in the scientific literature. Further experimental investigation is required to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic agent.
References
- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-methyl hydrogen D-aspartate hydrochloride CAS#: 22728-89-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
Introduction: The Dawn of Glutamatergic Neurotransmission
An In-depth Technical Guide to the Discovery and History of 4-Methyl-hydrogen D-aspartate and its Relationship with the NMDA Receptor
Disclaimer: Information regarding the specific compound 4-Methyl-hydrogen D-aspartate is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the closely related and extensively studied parent compound, D-aspartate, and the prototypical N-Methyl-D-aspartate (NMDA) receptor agonist, N-methyl-D-aspartate. The principles, protocols, and pathways described are fundamental to the study of NMDA receptor agonists and are presumed to be applicable to 4-Methyl-hydrogen D-aspartate.
The journey to understanding compounds like 4-Methyl-hydrogen D-aspartate begins with the discovery of glutamate as the primary excitatory neurotransmitter in the vertebrate nervous system. For many years, the ubiquitous presence of glutamate in cellular metabolism made its role as a specific signaling molecule in the nervous system difficult to ascertain.[1] It wasn't until the 1950s that researchers like T. Hayashi began to suspect its function as a neurotransmitter after observing that direct injections into the brain could cause seizures.[1][2] However, this view was not widely accepted for another two decades.[2][3][4]
The definitive establishment of glutamatergic transmission was propelled by the development of specific pharmacological tools. A pivotal moment was the discovery of N-methyl-D-aspartate (NMDA), an amino acid derivative that selectively activates a specific subtype of glutamate receptors.[5] This discovery allowed for the classification of ionotropic glutamate receptors into NMDA, AMPA, and kainate receptors, revolutionizing our understanding of synaptic function.[1][6] The NMDA receptor, in particular, was identified as a crucial player in synaptic plasticity, learning, and memory.[6][7]
Endogenous D-aspartate, the parent compound of 4-Methyl-hydrogen D-aspartate, is naturally present in animal tissues and is synthesized from L-aspartate by the enzyme D-aspartate racemase.[8] Its concentration is particularly high during embryonic development and is regulated by the degrading enzyme D-aspartate oxidase.[8] D-aspartate itself is an agonist at the NMDA receptor, making its synthetic derivatives, such as its 4-methyl ester, compounds of significant interest for neurological research.
Quantitative Pharmacological Data
The following table summarizes key pharmacological data for prototypical NMDA receptor agonists. It is important to note that specific quantitative data for 4-Methyl-hydrogen D-aspartate is not available in the reviewed literature. The values presented serve as a reference for the activity of related compounds at the NMDA receptor.
| Compound | Receptor/Subunit | Assay Type | Value | Species | Reference |
| L-Glutamate | NR1/NR2A | Electrophysiology (EC50) | ~2 µM | Xenopus oocytes | [9] |
| NMDA | NR1/NR2A | Electrophysiology (EC50) | ~20 µM | Xenopus oocytes | [9] |
| D-AP5 (Antagonist) | NMDA Receptor | Radioligand Binding ([3H]TCP) | Ki ~0.5-1 µM | Rat Cortex | [10] |
| MK-801 (Antagonist) | NMDA Receptor | Radioligand Binding ([3H]TCP) | Ki ~3-5 nM | Rat Cortex | [11] |
| Ifenprodil (Antagonist) | GluN2B-containing | Radioligand Binding | Ki ~10-50 nM | Rat Brain | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NMDA receptor agonists like 4-Methyl-hydrogen D-aspartate.
Synthesis of D-Aspartic Acid Methyl Ester (General Protocol)
The synthesis of 4-Methyl-hydrogen D-aspartate, a methyl ester of D-aspartic acid, can be achieved through standard esterification procedures. One common method is the Fischer esterification.
Principle: This method involves reacting the carboxylic acid (D-aspartic acid) with an alcohol (methanol) in the presence of a strong acid catalyst.
Materials:
-
D-aspartic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend D-aspartic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise to the cooled suspension with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in water and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is used to measure NMDA receptor-mediated currents in neurons within acute brain slices.[13][14]
Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a neuron. The patch of membrane is then ruptured, allowing for control of the cell's membrane potential and measurement of ionic currents flowing through its channels.
Materials:
-
Vibratome
-
Brain slice chamber
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
NMDA receptor agonist (e.g., 4-Methyl-hydrogen D-aspartate)
-
AMPA/Kainate receptor antagonist (e.g., CNQX or NBQX)
-
Glycine or D-serine (co-agonist)
Procedure:
-
Slice Preparation: Anesthetize and decapitate the animal (e.g., a rodent).[13] Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.[13] Cut acute brain slices (e.g., 300 µm thick) using a vibratome.[13]
-
Recovery: Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[13]
-
Recording:
-
Place a slice in the recording chamber under the microscope and perfuse with oxygenated aCSF.
-
To isolate NMDA receptor currents, add an AMPA/kainate receptor antagonist to the aCSF.[13]
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a target neuron and form a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.[13]
-
Bath-apply the NMDA receptor agonist and co-agonist.
-
Record the evoked inward or outward currents.
-
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents.
Calcium Imaging with Fura-2
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation.[15][16]
Principle: The fluorescent dye Fura-2 binds to calcium. Its fluorescence excitation maximum shifts from 380 nm to 340 nm upon binding. The ratio of fluorescence emitted when excited at these two wavelengths is proportional to the intracellular calcium concentration.[15]
Materials:
-
Cultured neurons or acute brain slices
-
Fluorescence microscope with an excitation wavelength switcher and a sensitive camera
-
Fura-2 AM (the membrane-permeant form of the dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or aCSF
-
NMDA receptor agonist and co-agonist
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM and a small amount of Pluronic F-127 in HBSS.
-
Incubate the cells or slices in the loading solution for 30-60 minutes at room temperature or 37°C.
-
Wash the preparation with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Imaging:
-
Place the preparation on the microscope stage and perfuse with a magnesium-free buffer containing a co-agonist (glycine or D-serine).
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emitted fluorescence (typically around 510 nm).
-
Establish a baseline fluorescence ratio.
-
Apply the NMDA receptor agonist to the preparation.
-
Record the changes in the 340/380 fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in this ratio from baseline indicates the relative change in intracellular calcium. The Grynkiewicz equation can be used to convert this ratio to an absolute calcium concentration if calibration is performed.
-
Signaling Pathways and Visualizations
Activation of the NMDA receptor by an agonist like 4-Methyl-hydrogen D-aspartate, in the presence of a co-agonist and membrane depolarization, initiates a cascade of intracellular events.
NMDA Receptor Activation and Downstream Signaling
The binding of both glutamate (or an agonist) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit causes a conformational change in the receptor.[6] However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[6] When the postsynaptic membrane is depolarized (often by activation of nearby AMPA receptors), the Mg²⁺ block is relieved, allowing the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.[6][17]
This influx of Ca²⁺ acts as a potent second messenger, activating a variety of downstream signaling molecules, including:
-
Calmodulin (CaM): Calcium binds to calmodulin, which in turn activates other proteins.
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in synaptic plasticity, CaMKII can autophosphorylate, leading to long-lasting changes in synaptic strength.[18]
-
Protein Kinase C (PKC): Activated by calcium and diacylglycerol.
-
Neuronal Nitric Oxide Synthase (nNOS): This enzyme produces nitric oxide, a retrograde messenger that can influence presynaptic function.[19]
-
Transcription factors: Calcium signaling can extend to the nucleus, activating transcription factors like CREB (cAMP response element-binding protein), which leads to changes in gene expression and the synthesis of proteins involved in long-term memory.[18]
Below is a diagram illustrating the core NMDA receptor signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for characterizing a novel NMDA receptor agonist.
References
- 1. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. The glutamate story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of glutamatergic signaling and synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of N-methyl-D-aspartate receptors in spinal cord of rats with a chronic peripheral mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide: 4-Methyl-hydrogen D-aspartate hydrochloride vs. D-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Methyl-hydrogen D-aspartate hydrochloride and D-aspartic acid, focusing on their chemical properties, pharmacological activity as N-methyl-D-aspartate (NMDA) receptor agonists, and the experimental protocols used for their characterization.
Introduction
D-aspartic acid is an endogenous amino acid that functions as a neurotransmitter and neuromodulator in the central nervous system.[1][2] It is a known agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][] Its synthetic derivative, 4-Methyl-hydrogen D-aspartate (often supplied as a hydrochloride salt), is structurally related and also utilized in neuroscience research, primarily for its interaction with glutamate receptors. This document aims to delineate the key differences and similarities between these two compounds to aid researchers in their selection and application.
Chemical and Physical Properties
A clear distinction between the two molecules lies in their chemical structure and resulting physical properties. D-aspartic acid is a naturally occurring amino acid, while 4-Methyl-hydrogen D-aspartate hydrochloride is its β-methyl ester derivative, provided as a salt.[5][6] This structural modification influences properties such as molecular weight and solubility.
| Property | D-Aspartic Acid | 4-Methyl-hydrogen D-aspartate hydrochloride | Reference |
| IUPAC Name | (2R)-2-aminobutanedioic acid | (3R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride | [7],[5] |
| Synonyms | D-Aminosuccinic acid, (R)-Aspartic acid | D-Aspartic acid-β-methyl ester hydrochloride | [8],[6] |
| CAS Number | 1783-96-6 | 22728-89-8 | [7],[5] |
| Molecular Formula | C₄H₇NO₄ | C₅H₁₁ClNO₄ | [7],[5] |
| Molecular Weight | 133.10 g/mol | 183.59 g/mol | [7],[5] |
| Physical State | White or almost white crystalline powder | Solid (Appearance not specified) | [2],[9] |
| Melting Point | >300 °C | Not specified | [2] |
| Solubility | Soluble in water. Soluble in PBS (pH 7.2) at 10 mg/ml. | Soluble in water and organic solvents. | [10],[9] |
| Storage | Room temperature | Room Temperature, sealed in dry conditions | [2],[5] |
Mechanism of Action and Receptor Pharmacology
Both D-aspartic acid and its methylated derivative are primarily recognized for their activity at the NMDA receptor, a subtype of ionotropic glutamate receptors.[3][]
D-Aspartic Acid: D-aspartic acid is an endogenous agonist at the glutamate binding site of the NMDA receptor.[1][11] The activation of NMDA receptors requires the binding of both a glutamate-site agonist (like D-aspartic acid or glutamate) and a co-agonist at the glycine-binding site (typically glycine or D-serine).[3] This dual requirement, coupled with a voltage-dependent magnesium (Mg²⁺) block at resting membrane potentials, allows the NMDA receptor to function as a "coincidence detector."[3][12] Upon sufficient depolarization, the Mg²⁺ block is relieved, allowing the influx of cations, most notably Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades crucial for synaptic plasticity.[3][13]
4-Methyl-hydrogen D-aspartate hydrochloride: As a derivative of D-aspartic acid, 4-Methyl-hydrogen D-aspartate is also expected to act as an agonist at the NMDA receptor. The esterification at the beta-carboxyl group may alter its binding affinity, selectivity for different NMDA receptor subunits (e.g., GluN2A-D), and pharmacokinetic profile compared to the parent compound. However, specific quantitative data on the binding affinity and functional potency of this derivative are not readily available in the provided search results.
Comparative Receptor Binding Affinity
Quantitative data on receptor affinity provides a direct measure of a ligand's potency. Radioligand binding assays are the standard for determining these values.
| Ligand | Receptor/Site | Assay Type | Value | Species | Reference |
| D-Aspartic Acid | NMDA Receptor | Radioligand Binding (Ki) | 1.6 µM | Rat | [10] |
| D-Aspartic Acid | NMDA Receptor | Radioligand Binding (IC₅₀) | 9.8 µM | Rat | [14] |
| L-Glutamate | NMDA Receptor | Radioligand Binding (IC₅₀) | 0.28 µM | Rat | [14] |
| NMDA | NMDA Receptor | Radioligand Binding (IC₅₀) | 0.45 µM | Rat | [14] |
Note: Kᵢ (inhibition constant) represents the affinity of a ligand for a receptor, while IC₅₀ is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. Lower values indicate higher affinity.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The activation of the NMDA receptor by an agonist like D-aspartic acid initiates a well-characterized signaling cascade.
Caption: Agonist and co-agonist binding to the NMDA receptor leads to Ca²⁺ influx and downstream signaling.
Experimental Workflow Diagram
Characterizing the interaction of these compounds with the NMDA receptor often involves radioligand binding assays and electrophysiological recordings.
Caption: Standard workflows for characterizing ligand-receptor interactions in pharmacology.
Experimental Protocols
Reproducible data relies on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the characterization of NMDA receptor agonists.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from standard methods used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.[14][15][16]
-
Objective: To determine the IC₅₀ and Kᵢ values of a test compound (e.g., D-aspartic acid) at the NMDA receptor.
-
Materials:
-
Radioligand: [³H]CGP 39653 (a competitive NMDA receptor antagonist).
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: D-aspartic acid, 4-Methyl-hydrogen D-aspartate hydrochloride, and other ligands of interest, prepared in a range of concentrations.
-
Non-specific Binding (NSB) Control: A high concentration of a non-labeled ligand (e.g., 10 µM L-glutamate).
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[15]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein).[15]
-
50 µL of test compound at various concentrations (typically in triplicate).
-
50 µL of [³H]CGP 39653 at a fixed concentration (e.g., 2 nM).[17]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For NSB wells, add 50 µL of the NSB control (e.g., 10 µM L-glutamate).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]
-
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol outlines the method for recording NMDA receptor-mediated currents from neurons to assess the functional effect of an agonist.[13][18][19]
-
Objective: To measure the electrophysiological response of neurons to the application of D-aspartic acid or its derivatives.
-
Materials:
-
Animal Model: Postnatal day 35-42 rats.[20]
-
Solutions:
-
Slicing Solution (NMDG-based aCSF, ice-cold and carbogenated): To preserve neuronal health during slicing.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): For slice recovery and recording.
-
Intracellular Solution: Containing salts to mimic the neuron's cytosol and a fluorescent dye if imaging is required.
-
-
Pharmacological Agents: NMDA receptor agonist (D-aspartic acid), AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX or NBQX) to isolate NMDA currents.[13]
-
Apparatus: Vibratome, patch-clamp amplifier, microscope with DIC optics, data acquisition system.
-
-
Procedure:
-
Acute Brain Slice Preparation: Anesthetize and decapitate the animal. Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution. Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus). Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[13]
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.
-
Whole-Cell Recording: Using a glass micropipette filled with intracellular solution, approach a target neuron under visual guidance. Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.[19]
-
Isolating NMDA Currents: Clamp the neuron's membrane potential at +40 mV. This positive potential expels the Mg²⁺ ion from the NMDA receptor channel, relieving the voltage-dependent block. Perfuse the slice with an AMPA/Kainate receptor antagonist (e.g., NBQX) to block non-NMDA ionotropic glutamate receptors.[13]
-
Agonist Application: Apply the test compound (e.g., D-aspartic acid) via bath application or local puff application using a picospritzer.
-
Data Acquisition: Record the evoked inward or outward currents using data acquisition software.
-
Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the NMDA receptor-mediated currents before and after drug application. Construct dose-response curves to determine the agonist's potency (EC₅₀).
-
Conclusion
D-aspartic acid is an established endogenous agonist of the NMDA receptor with a well-defined pharmacological profile. 4-Methyl-hydrogen D-aspartate hydrochloride, as a β-methyl ester derivative, is structurally poised to interact with the same receptor. The addition of the methyl ester group is likely to alter its physicochemical properties and may modify its pharmacological activity, including its potency, subunit selectivity, and metabolic stability. While quantitative binding and functional data for the methylated compound are sparse in the available literature, the protocols outlined in this guide provide a clear framework for its comprehensive characterization. For researchers in drug development, understanding these differences is critical for interpreting experimental results and designing novel ligands targeting the NMDA receptor.
References
- 1. D-Aspartic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]
- 2. D-Aspartic acid | 1783-96-6 [chemicalbook.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. 4-methyl hydrogen D-aspartate hydrochloride | CymitQuimica [cymitquimica.com]
- 7. D-Aspartic Acid | C4H7NO4 | CID 83887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. D-Aspartic acid (CAS 1783-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chembk.com [chembk.com]
- 10. caymanchem.com [caymanchem.com]
- 11. D-Aspartic acid | CAS 1783-96-6 | Tocris Bioscience [tocris.com]
- 12. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 19. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroexcitatory Properties of 4-Methyl-hydrogen D-aspartate (NMDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-D-aspartate (NMDA), a synthetic amino acid analogue, serves as a highly specific agonist for the NMDA receptor (NMDAR), a critical component of excitatory neurotransmission in the central nervous system (CNS). The unique properties of the NMDAR, including its voltage-dependent activation and high calcium permeability, position it as a key regulator of synaptic plasticity, learning, and memory.[1][2] However, its overactivation is implicated in excitotoxic neuronal death, a hallmark of various neurodegenerative diseases.[3] This guide provides an in-depth technical overview of the neuroexcitatory properties of NMDA, focusing on the molecular mechanisms of NMDAR activation, downstream signaling cascades, and key experimental methodologies used in its study. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized through detailed diagrams.
Introduction to the NMDA Receptor
The NMDA receptor is an ionotropic glutamate receptor that functions as a ligand-gated ion channel.[2] Its activation is a complex process that requires the fulfillment of two simultaneous conditions: the binding of both the neurotransmitter glutamate and a co-agonist (typically glycine or D-serine), and the depolarization of the postsynaptic membrane.[4] This dual requirement allows the NMDAR to act as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic activity.[4]
Structurally, NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or, more rarely, GluN3 subunits.[1][5] The specific subunit composition of the receptor dictates its pharmacological and biophysical properties, including agonist affinity, channel conductance, and kinetics.[1][6]
Mechanism of NMDA-Induced Neuroexcitation
The neuroexcitatory effects of NMDA are mediated through the activation of the NMDAR ion channel. At the resting membrane potential, the channel pore is blocked by magnesium ions (Mg²⁺).[7] Upon depolarization of the postsynaptic neuron, typically initiated by the activation of nearby AMPA receptors, the Mg²⁺ block is relieved.[8] This, in conjunction with the binding of glutamate and a co-agonist, allows the channel to open, leading to an influx of cations, most notably sodium (Na⁺) and a significant amount of calcium (Ca²⁺).[5]
The influx of Ca²⁺ is a critical event in NMDA-mediated neuroexcitation and subsequent intracellular signaling.[5] This increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling pathways that are fundamental to both physiological processes like long-term potentiation (LTP), a cellular correlate of learning and memory, and pathological conditions like excitotoxicity.[1][3]
Quantitative Data on NMDA Receptor Properties
The following tables summarize key quantitative data related to NMDA receptor function, providing a basis for comparative analysis and experimental design.
Table 1: Binding Affinities of Endogenous Agonists for NMDA Receptor Subtypes [4]
| Agonist | Receptor Subtype | Kd / Ki / EC50 (µM) | Notes |
| Glutamate | GluN1/GluN2A | ~0.3 - 1.0 | Higher potency at GluN2D-containing receptors. |
| GluN1/GluN2B | ~0.3 - 0.8 | ||
| GluN1/GluN2C | ~0.1 - 0.4 | ||
| GluN1/GluN2D | ~0.07 - 0.1 | ||
| Glycine | GluN1/GluN2A | ~0.1 - 0.5 | Glycine has a ~10-fold higher affinity for GluN2B-containing NMDARs. |
| GluN1/GluN2B | ~0.03 - 0.1 | ||
| GluN1/GluN2C | ~0.4 - 1.0 | ||
| GluN1/GluN2D | ~0.3 - 0.7 | ||
| D-Serine | GluN1/GluN2A | ~0.1 - 0.4 | D-serine is a more potent agonist than glycine and shows a marginal preference for GluN2A-NMDARs. |
| GluN1/GluN2B | ~0.05 - 0.2 | ||
| GluN1/GluN2C | ~0.3 - 0.8 | ||
| GluN1/GluN2D | ~0.2 - 0.6 |
Table 2: Kinetic Properties of NMDA Receptor Subtypes
| Property | GluN2A-containing | GluN2B-containing | Reference |
| Decay Kinetics | Fast (e.g., 70.7 ± 16.5 ms in MF-CA3 synapses) | Slow (e.g., 239.0 ± 42.5 ms in GluN2A KO mice) | [6] |
| Open Probability | Higher | Lower | [6] |
| Magnesium Block | Less potent | More potent | [9] |
Signaling Pathways Activated by NMDA
The influx of Ca²⁺ through the NMDAR initiates a complex network of intracellular signaling cascades. These pathways are crucial for the diverse physiological and pathological roles of the receptor.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NMDA Currents
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron.
Materials:
-
External Solution (aCSF): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2 with NaOH.[10]
-
Internal (Pipette) Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.[10]
-
Borosilicate glass micropipettes (3-7 MΩ resistance).[11]
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
Procedure:
-
Prepare neuronal cultures or acute brain slices.
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
Fabricate a micropipette and fill it with the internal solution.
-
Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[11]
-
Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.[12]
-
Clamp the cell at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs).[11]
-
To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked pharmacologically (e.g., with CNQX).
-
Apply NMDA or glutamate to the bath or locally via a puffer pipette to evoke NMDA currents.
-
Record and analyze the current amplitude, rise time, and decay kinetics.
Calcium Imaging of NMDA Receptor Activation
This method visualizes the increase in intracellular calcium concentration following NMDA receptor activation using fluorescent indicators.
Materials:
-
Primary neuronal cultures.
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Imaging Buffer (e.g., HBSS or aCSF).
-
Inverted fluorescence microscope with a high-speed camera.
-
NMDA agonist solution.
Procedure:
-
Culture primary neurons on glass coverslips.
-
Prepare a loading solution of the calcium indicator dye (e.g., 3 µM Fluo-4 AM) with 0.02% Pluronic F-127 in imaging buffer.[13]
-
Remove the culture medium, wash the neurons with pre-warmed imaging buffer, and incubate with the loading solution for 30-45 minutes at 37°C in the dark.[13]
-
Wash the cells twice with pre-warmed imaging buffer to remove excess dye.[13]
-
Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[13]
-
Mount the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence recording for 1-2 minutes.[13]
-
Apply the NMDA agonist and record the changes in fluorescence intensity over time.[13]
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).
Conclusion
4-Methyl-hydrogen D-aspartate (NMDA) is an indispensable tool for elucidating the multifaceted roles of the NMDA receptor in CNS function and disease. A thorough understanding of its neuroexcitatory properties, underpinned by quantitative data and detailed experimental methodologies, is paramount for researchers and drug development professionals. The intricate signaling pathways initiated by NMDA receptor activation offer numerous targets for therapeutic intervention in a wide range of neurological disorders, from neurodegenerative diseases to psychiatric conditions. Continued investigation into the nuanced aspects of NMDA receptor function, including subunit-specific signaling and the distinction between synaptic and extrasynaptic receptor populations, will undoubtedly pave the way for the development of more targeted and effective neurotherapeutics.
References
- 1. Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity‐dependent control of NMDA receptor subunit composition at hippocampal mossy fibre synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A quantitative description of NMDA receptor-channel kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Role of N-Methyl-D-Aspartate (NMDA) Receptors in Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in initiating many forms of synaptic plasticity in the central nervous system.[1][2] Its unique properties as a coincidence detector for presynaptic glutamate release and postsynaptic depolarization allow it to trigger long-lasting changes in synaptic strength, including long-term potentiation (LTP) and long-term depression (LTD).[3][4][5] This technical guide provides an in-depth overview of the NMDA receptor's structure, function, and critical role in the molecular mechanisms of synaptic plasticity. It details the downstream signaling cascades involved in LTP and LTD, presents quantitative data from key studies, outlines experimental protocols for their investigation, and discusses the therapeutic implications of understanding NMDA receptor function in neurological and psychiatric disorders.[6][7][8]
The NMDA Receptor: Structure and Function
The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[9][10][11] This subunit composition determines the receptor's biophysical and pharmacological properties.[9][12]
Key Functional Properties:
-
Coincidence Detection: The NMDA receptor requires the binding of two agonists, glutamate and a co-agonist (glycine or D-serine), for activation.[12] Crucially, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, which expels the Mg2+ ion.[10][13] This dual requirement for ligand binding and postsynaptic depolarization allows the NMDA receptor to function as a "molecular coincidence detector," ensuring that it is only activated when both the presynaptic and postsynaptic neurons are active simultaneously.[3][13]
-
High Calcium Permeability: Once opened, the NMDA receptor channel is highly permeable to calcium ions (Ca2+).[12] The influx of Ca2+ into the postsynaptic neuron acts as a critical second messenger, initiating a cascade of intracellular signaling events that lead to synaptic plasticity.[4][14]
The subunit composition of NMDA receptors can change in an activity-dependent manner, which can alter the kinetics and charge transfer of synaptic NMDA currents.[14]
Role in Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation. NMDAR-dependent LTP is the most extensively studied form of synaptic plasticity and is widely considered a cellular correlate of learning and memory.[1][2]
Induction of LTP:
High-frequency stimulation leads to strong and sustained depolarization of the postsynaptic membrane, relieving the Mg2+ block of the NMDA receptor. The subsequent large influx of Ca2+ through the receptor activates several downstream signaling pathways. A key player in this process is Calcium/calmodulin-dependent protein kinase II (CaMKII). The elevated Ca2+ levels lead to the autophosphorylation of CaMKII, rendering it constitutively active.
Expression of LTP:
The early phase of LTP expression is primarily mediated by an increase in the number and function of AMPA receptors at the postsynaptic membrane.[1][4] Activated CaMKII phosphorylates existing AMPA receptors, increasing their conductance, and promotes the insertion of new AMPA receptors into the synaptic membrane from intracellular stores.[4] The late phase of LTP involves gene transcription and protein synthesis, leading to more permanent structural changes at the synapse.
Signaling Pathway for NMDAR-Dependent LTP
Caption: Signaling cascade in NMDAR-dependent Long-Term Potentiation (LTP).
Quantitative Data for NMDAR-Dependent LTP
| Parameter | Experimental Condition | Result | Reference |
| fEPSP Slope | High-Frequency Stimulation (HFS) of Schaffer collaterals | ~150-200% of baseline | [15] |
| AMPA Receptor Current | Post-LTP induction in CA1 pyramidal neurons | Significant increase in amplitude | [4] |
| Surface AMPA Receptors | Following chemical LTP in cultured hippocampal neurons | ~40% increase in surface GluA1 subunits | (Malinow & Malenka, 2002) |
| CaMKII Autophosphorylation | After HFS in hippocampal slices | Sustained increase in phosphorylated CaMKII | (Lisman et al., 2012) |
Role in Long-Term Depression (LTD)
Long-term depression (LTD) is a long-lasting decrease in synaptic efficacy following prolonged low-frequency stimulation. Similar to LTP, NMDAR-dependent LTD is crucial for synaptic plasticity and is thought to be important for clearing old memory traces.[1]
Induction of LTD:
Low-frequency stimulation results in a modest and prolonged increase in postsynaptic Ca2+ concentration through NMDA receptors.[4] This smaller, more sustained Ca2+ influx preferentially activates protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1).[4]
Expression of LTD:
The activation of these phosphatases leads to the dephosphorylation of AMPA receptors and associated scaffolding proteins.[4] This dephosphorylation promotes the removal of AMPA receptors from the synaptic membrane via clathrin-mediated endocytosis, thereby reducing the number of available receptors and weakening the synapse.[1][4]
Signaling Pathway for NMDAR-Dependent LTD
Caption: Signaling cascade in NMDAR-dependent Long-Term Depression (LTD).
Quantitative Data for NMDAR-Dependent LTD
| Parameter | Experimental Condition | Result | Reference |
| fEPSP Slope | Low-Frequency Stimulation (LFS) of Schaffer collaterals | ~50-75% of baseline | [4] |
| AMPA Receptor Current | Post-LTD induction in CA1 pyramidal neurons | Significant decrease in amplitude | [4] |
| Surface AMPA Receptors | Following chemical LTD in cultured hippocampal neurons | ~50% decrease in surface GluA2 subunits | (Beattie et al., 2000) |
| Calcineurin Activity | After LFS in hippocampal slices | Transient increase in calcineurin activity | (Mulkey et al., 1994) |
Experimental Methodologies
The study of NMDA receptor-dependent synaptic plasticity employs a variety of sophisticated techniques.
Electrophysiology
-
Field Potential Recordings: This technique is used to measure the summed synaptic activity of a population of neurons in a brain slice. Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to stimulation of afferent pathways. LTP is typically observed as a long-lasting increase in the fEPSP slope, while LTD is seen as a sustained decrease.[15][16]
-
Protocol for LTP Induction: A stable baseline of fEPSPs is recorded for 10-20 minutes. High-frequency stimulation (HFS), often in the form of one or more "theta bursts" (e.g., 4 pulses at 100 Hz, repeated at 5 Hz), is then delivered to induce LTP. Post-HFS, fEPSPs are monitored for at least 60 minutes to confirm the persistence of potentiation.[15]
-
Protocol for LTD Induction: Following a stable baseline recording, low-frequency stimulation (LFS) (e.g., 900 pulses at 1 Hz) is applied to induce LTD. The fEPSP slope is then monitored for an extended period to observe the depression of the synaptic response.
-
-
Whole-Cell Patch-Clamp Recordings: This method allows for the recording of synaptic currents from a single neuron, providing a more detailed analysis of synaptic events. It can be used to measure changes in the amplitude and kinetics of AMPA and NMDA receptor-mediated currents following plasticity induction.[15]
Calcium Imaging
This technique uses fluorescent Ca2+ indicators to visualize changes in intracellular Ca2+ concentrations in real-time. It allows researchers to directly observe the postsynaptic Ca2+ transients that trigger LTP and LTD and to correlate the magnitude and duration of the Ca2+ signal with the direction of synaptic plasticity.[17]
Biochemical Assays
-
Western Blotting: This technique is used to measure changes in the expression levels and phosphorylation states of key proteins involved in synaptic plasticity, such as NMDA and AMPA receptor subunits, CaMKII, and CREB.
-
Immunocytochemistry: This method uses antibodies to visualize the subcellular localization of proteins of interest, allowing for the examination of changes in receptor trafficking and distribution at synapses.
Experimental Workflow for Studying Synaptic Plasticity
Caption: A typical experimental workflow for in vitro studies of synaptic plasticity.
Therapeutic Implications
Dysfunction of NMDA receptor signaling and synaptic plasticity is implicated in a wide range of neurological and psychiatric disorders.[6][7][8]
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, aberrant NMDA receptor activity is thought to contribute to excitotoxicity and synaptic deficits.[6] Modulators of NMDA receptor function are being investigated as potential therapeutic agents.
-
Schizophrenia: The "glutamate hypothesis" of schizophrenia suggests that hypofunction of NMDA receptors may contribute to the cognitive and negative symptoms of the disorder.[7][18]
-
Depression and Anxiety: Ketamine, an NMDA receptor antagonist, has shown rapid and robust antidepressant effects, highlighting the potential of targeting this system for the treatment of mood disorders.
-
Chronic Pain: NMDA receptors in the spinal cord are involved in the central sensitization that contributes to chronic pain states.
A deeper understanding of the intricate role of NMDA receptors in synaptic plasticity is crucial for the development of novel and more effective therapies for these debilitating conditions.
Conclusion
The N-Methyl-D-Aspartate receptor is a central figure in the molecular landscape of synaptic plasticity. Its unique ability to link synaptic activity to intracellular calcium signaling allows it to initiate the enduring changes in synaptic strength that are thought to underlie learning and memory. The bidirectional control of synaptic efficacy through LTP and LTD is a testament to the elegant complexity of neuronal function. As research continues to unravel the nuances of NMDA receptor signaling in both health and disease, the potential for developing targeted therapeutics to modulate synaptic plasticity and treat a host of neurological and psychiatric disorders becomes increasingly promising.
References
- 1. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]
- 2. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptors in nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders [frontiersin.org]
- 8. N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]
- 14. Activity-dependent synaptic plasticity of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Studying synaptic plasticity and learning - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 18. mdpi.com [mdpi.com]
4-Methyl-hydrogen D-aspartate Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive material safety data sheet (MSDS) or institutional safety protocols. 4-Methyl-hydrogen D-aspartate hydrochloride is a research chemical, and its toxicological properties have not been fully investigated. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory setting.
Introduction
4-Methyl-hydrogen D-aspartate hydrochloride is a chemical compound with the CAS number 22728-89-8.[1] It is structurally related to N-methyl-D-aspartate (NMDA) and is expected to act as an agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] Given its potential biological activity, understanding its safety profile and proper handling procedures is paramount for researchers. This guide provides a summary of the available information on the safety and handling of this compound, as well as general experimental considerations for its use in research.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Methyl-hydrogen D-aspartate hydrochloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 22728-89-8 | [1] |
| Molecular Formula | C5H11ClNO4 | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | Room Temperature, sealed in a dry place | [1][3] |
Safety and Hazard Information
Note: Specific toxicological data for 4-Methyl-hydrogen D-aspartate hydrochloride is largely unavailable. The GHS classification, pictograms, signal word, and hazard statements are not established.[1] Therefore, this compound should be handled with the utmost care, assuming it may be hazardous. The following information is based on general best practices for handling research chemicals and data for the related compound, N-methyl-D-aspartic acid (NMDA).
Toxicity Data (for N-methyl-D-aspartic acid - CAS 6384-92-5)
| Route of Administration | Species | Dose | Effect | Reference |
| Intraperitoneal | Mouse | 137 mg/kg | LD50 | [4] |
| Intraperitoneal | Rat | 40 mg/kg | TDLO | [4] |
| Subcutaneous | Mouse | 75 mg/kg | TDLO | [4] |
LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data, a conservative approach to PPE is recommended.
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Handle in a well-ventilated area, preferably a chemical fume hood.[5][6] Keep away from ignition sources.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[5][7] Recommended storage is at room temperature.[1][3]
First Aid and Emergency Procedures
In the event of exposure, follow these general first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [8] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [8] |
In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations. For large spills, contact your institution's environmental health and safety department.[10]
Biological Activity and Signaling
4-Methyl-hydrogen D-aspartate hydrochloride is an agonist of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca2+ and Na+ ions, leading to depolarization and the activation of various downstream signaling cascades.
Caption: Simplified signaling pathway of the NMDA receptor upon agonist binding.
Experimental Protocols
In Vitro: Heterologous Expression and Electrophysiology
This protocol describes a general workflow for expressing NMDA receptors in a non-neuronal cell line and measuring their activity using patch-clamp electrophysiology.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
-
Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit).
-
Include a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Patch-Clamp Recording:
-
Prepare an external recording solution containing co-agonists (e.g., glycine) and a low concentration of Mg2+.
-
Prepare an internal pipette solution.
-
Identify transfected cells using fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Apply 4-Methyl-hydrogen D-aspartate hydrochloride at various concentrations to the external solution and record the resulting currents.
-
Data can be used to determine dose-response curves, EC50 values, and other pharmacological parameters.
-
Caption: General experimental workflow for in vitro analysis of an NMDA receptor agonist.
In Vivo: Stereotaxic Injection and Behavioral Analysis
This protocol outlines a general procedure for administering the compound directly into a specific brain region of a rodent model to assess its effects on behavior.
Methodology:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal (e.g., rat or mouse) using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
-
Stereotaxic Surgery and Injection:
-
Prepare a sterile solution of 4-Methyl-hydrogen D-aspartate hydrochloride in an appropriate vehicle (e.g., artificial cerebrospinal fluid).
-
Perform a craniotomy over the target brain region (e.g., hippocampus or prefrontal cortex).
-
Lower a microinjection cannula to the predetermined coordinates.
-
Infuse a small volume of the compound solution over several minutes.
-
Slowly retract the cannula and suture the incision.
-
-
Post-Operative Care and Behavioral Testing:
-
Provide post-operative analgesia and allow the animal to recover.
-
At a designated time point after surgery, conduct behavioral tests relevant to the function of the targeted brain region (e.g., Morris water maze for spatial memory, fear conditioning for emotional memory).
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animal and process the brain tissue for histology to verify the injection site.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-methyl hydrogen D-aspartate hydrochloride CAS#: 22728-89-8 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. solverchembooks.com [solverchembooks.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Spectroscopic Analysis of 4-Methyl-hydrogen D-aspartate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-hydrogen D-aspartate hydrochloride. As a key derivative of D-aspartic acid, this compound is of significant interest in neuroscience and drug development due to its interaction with N-methyl-D-aspartate (NMDA) receptors. This document outlines the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to facilitate reproducible and accurate characterization. Furthermore, this guide includes visualizations of the analytical workflow and the compound's relevant biological signaling pathway to provide a broader context for its analysis and application.
Chemical Structure and Properties
4-Methyl-hydrogen D-aspartate hydrochloride is the hydrochloride salt of the 4-methyl ester of D-aspartic acid. Its structure is characterized by a chiral center at the alpha-carbon, a carboxylic acid group, an amino group (protonated in the hydrochloride form), and a methyl ester group.
| Property | Value | Reference |
| CAS Number | 22728-89-8 | [1] |
| Molecular Formula | C₅H₁₁ClNO₄ | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Spectroscopic Data
Due to a lack of publicly available experimental spectra for 4-Methyl-hydrogen D-aspartate hydrochloride, the following data is predicted based on the known spectra of similar compounds, such as its L-isomer, and general principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-hydrogen D-aspartate hydrochloride, the expected chemical shifts in deuterium oxide (D₂O) are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | ~4.3 | Doublet of Doublets (dd) | ~3-4, ~4-5 |
| Hβ | ~3.1 | Doublet of Doublets (dd) | ~3-4, ~16-18 |
| Hβ' | ~3.0 | Doublet of Doublets (dd) | ~4-5, ~16-18 |
| -OCH₃ | ~3.8 | Singlet (s) | N/A |
Rationale for Prediction: The predicted ¹H NMR chemical shifts are based on the reported values for the L-isomer, β-Methyl L-aspartate hydrochloride, which shows signals at δ 4.31-4.35 (m, 1H, CHN), 3.78 (s, 3H, OCH₃), and 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂).[2] The multiplicity is predicted based on the expected spin-spin coupling between the α- and β-protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C=O (Ester) | ~172 |
| Cα | ~52 |
| -OCH₃ | ~54 |
| Cβ | ~36 |
Rationale for Prediction: The predicted ¹³C NMR chemical shifts are based on typical values for amino acid derivatives. Carboxyl and ester carbons are expected in the 170-180 ppm range. The α-carbon is typically found around 50-60 ppm, and the β-carbon is more upfield, around 30-40 ppm. The methoxy carbon signal is expected around 50-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The solid-state FTIR spectrum of 4-Methyl-hydrogen D-aspartate hydrochloride is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1730 | Strong |
| C=O Stretch (Ester) | ~1740 | Strong |
| N-H Bend (Ammonium) | ~1600 | Medium |
| C-O Stretch (Ester) | ~1200 | Strong |
Rationale for Prediction: The predicted IR frequencies are based on standard correlation tables for the functional groups present. The ammonium salt will exhibit a broad N-H stretching band. The two carbonyl groups (carboxylic acid and ester) will have strong absorptions in the 1730-1740 cm⁻¹ region. The C-O stretch of the ester will also be a prominent feature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-hydrogen D-aspartate hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z |
| [M+H]⁺ | 148.06 |
| [M+Na]⁺ | 170.04 |
Rationale for Prediction: The predicted m/z values are calculated based on the molecular formula of the free base (C₅H₉NO₄). The [M+H]⁺ ion corresponds to the protonated molecule, and the [M+Na]⁺ ion is a common adduct observed in ESI-MS.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-Methyl-hydrogen D-aspartate hydrochloride.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
4-Methyl-hydrogen D-aspartate hydrochloride sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Methyl-hydrogen D-aspartate hydrochloride into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex or shake the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., pulse sequence, number of scans, spectral width).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual HDO signal (typically ~4.79 ppm).
-
Reference the ¹³C spectrum using an internal or external standard.
-
Integrate the peaks in the ¹H spectrum and measure the chemical shifts for both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule using Fourier-Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
4-Methyl-hydrogen D-aspartate hydrochloride sample
-
Potassium bromide (KBr), spectroscopic grade
-
FTIR spectrometer with a sample holder for KBr pellets
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the KBr and grind the mixture thoroughly to ensure a homogeneous dispersion.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry
Objective: To determine the molecular weight and obtain fragmentation information using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials and Equipment:
-
4-Methyl-hydrogen D-aspartate hydrochloride sample
-
Methanol or water/acetonitrile mixture (LC-MS grade)
-
Formic acid (optional, to enhance ionization)
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
-
Syringe pump or liquid chromatography system for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent system. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or by injection into an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion (e.g., [M+H]⁺) and any other relevant adducts or fragments.
-
Determine the accurate mass of the observed ions if using a high-resolution mass spectrometer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Methyl-hydrogen D-aspartate hydrochloride.
References
Methodological & Application
Application Notes and Protocols for Induction of Long-Term Potentiation using N-Methyl-D-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. A critical player in the induction of LTP in many brain regions, particularly the hippocampus, is the N-methyl-D-aspartate (NMDA) receptor. Activation of NMDA receptors, which are permeable to calcium ions (Ca2+), initiates a cascade of intracellular signaling events leading to a lasting increase in synaptic efficacy.[1][2] These application notes provide detailed protocols for inducing LTP using the NMDA receptor agonist, N-Methyl-D-aspartate (NMDA), a method often referred to as chemical LTP.
The NMDA receptor acts as a coincidence detector, requiring both the binding of glutamate and a significant depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg2+).[2] This depolarization allows for the influx of Ca2+ into the postsynaptic neuron, a critical trigger for LTP.[1][2] The subsequent rise in intracellular Ca2+ activates several downstream signaling pathways, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII).[3][4][5] Activated CaMKII phosphorylates various synaptic proteins, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to an increase in their number and conductivity at the postsynaptic membrane, thereby strengthening the synapse.[3][5][[“]]
These protocols are designed for in vitro preparations, such as acute brain slices, which are a common model system for studying synaptic plasticity.
Data Presentation: Quantitative Parameters for Chemical LTP Induction
The successful induction of chemical LTP is dependent on several key parameters, including the concentration of NMDA, the presence of co-agonists, the duration of application, and the composition of the recording solution. The following table summarizes various reported conditions for inducing chemical LTP.
| Agonist/Modulator | Concentration | Co-agonist | Concentration | Duration of Application | Preparation Type | Key Outcomes |
| NMDA | 20-50 µM | - | - | 4 minutes | Hippocampal Slices | Persistent depression of AMPA and NMDA responses (LTD) |
| NMDA | 50 µM | Glycine | 50 µM | 5 minutes | Spinal Cord Slices | LTP in STT neurons, LTD in GABAergic neurons |
| Glycine | 200 µM | - | - | 4 minutes | Neuronal Culture | Induction of LTP |
| Forskolin (FSK) | 50 µmol/L | - | - | 5 minutes | Hippocampal Organotypic Slices | Induction of LTP |
| SKF-38393 | 10 µmol/L | - | - | 15 minutes | Hippocampal Organotypic Slices | Robust induction of LTP |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for electrophysiological recordings of LTP.[7][8][9]
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Incubation chamber
Cutting Solution Recipe (in mM):
-
Sucrose: 210
-
KCl: 2.5
-
NaH2PO4: 1.25
-
NaHCO3: 26
-
Glucose: 10
-
MgCl2: 7
-
CaCl2: 0.5
-
Continuously bubbled with 95% O2 / 5% CO2
aCSF Recipe (in mM):
-
NaCl: 124
-
KCl: 2.5
-
NaH2PO4: 1.25
-
NaHCO3: 26
-
Glucose: 10
-
MgCl2: 1
-
CaCl2: 2
-
Continuously bubbled with 95% O2 / 5% CO2
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse slices (typically 300-400 µm thick) in ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in aCSF until recording.
Protocol 2: Electrophysiological Recording and Chemical LTP Induction
This protocol outlines the steps for obtaining extracellular field potential recordings and inducing chemical LTP in hippocampal slices.[8][10][11]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and data acquisition system
-
NMDA and co-agonists (e.g., glycine)
Procedure:
-
Slice Placement and Electrode Positioning:
-
Transfer a hippocampal slice to the recording chamber, continuously perfused with aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Position a recording electrode in the dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., every 30 seconds) to establish a stable baseline fEPSP response for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is approximately 30-50% of the maximal response.
-
-
Chemical LTP Induction:
-
Switch the perfusion solution to aCSF containing the desired concentration of NMDA and any co-agonists (see data table for examples).
-
Perfuse the slice with the NMDA-containing solution for the specified duration (e.g., 3-5 minutes).
-
During this period, stop the baseline electrical stimulation.
-
-
Post-Induction Recording:
-
Wash out the NMDA-containing solution by switching back to the standard aCSF.
-
Resume baseline electrical stimulation and record the fEPSP responses for at least 60 minutes to assess the induction and maintenance of LTP. A significant and lasting increase in the fEPSP slope or amplitude compared to the baseline indicates successful LTP induction.
-
Mandatory Visualizations
Signaling Pathway for NMDA Receptor-Dependent LTP
Caption: Signaling cascade in NMDA receptor-dependent LTP.
Experimental Workflow for Chemical LTP Induction
Caption: Workflow for chemical LTP induction and recording.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE BRAIN FROM TOP TO BOTTOM [thebrain.lecerveau.ca]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Potentiation: From CaMKII to AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 8. funjournal.org [funjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-hydrogen D-aspartate hydrochloride (NMDA) in Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-hydrogen D-aspartate hydrochloride, commonly known as N-methyl-D-aspartate (NMDA), is a synthetic amino acid derivative that acts as a specific and potent agonist for the NMDA receptor (NMDAR).[1] The NMDAR is an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a pathological process implicated in various neurological disorders.[2] In neuronal culture studies, NMDA is an invaluable tool for investigating both physiological processes, such as long-term potentiation (LTP), and pathological conditions like ischemic neuronal death. The concentration and duration of NMDA exposure are critical parameters that determine the cellular response, ranging from promoting neuronal survival to inducing widespread cell death.
These application notes provide a comprehensive guide to the use of NMDA in primary neuronal cultures, including detailed protocols for key experiments and a summary of quantitative data to aid in experimental design.
Data Presentation
The following tables summarize quantitative data on the effects of different NMDA concentrations in various neuronal culture paradigms. These values should serve as a starting point, and optimal concentrations may vary depending on the specific neuronal preparation, culture age, and experimental objectives.
Table 1: NMDA Concentrations for Neuronal Excitotoxicity and Cell Viability Studies
| Neuron Type | NMDA Concentration (µM) | Exposure Time | Key Outcome | Reference(s) |
| Cortical Neurons | 20 | 24 hours | ~58% cell death | [3] |
| Cortical Neurons | 25 | 60 minutes | Significant neuronal death observed after 6-24 hours recovery | [4] |
| Cortical Neurons | 40 | 24 hours | ~72% cell death | [3] |
| Cortical Neurons | 80 | 24 hours | ~71% cell death | [3] |
| Hippocampal Neurons | 10 | 24 hours | Reduction of living cells to approximately one-third of control | [5] |
| Human iPSC-derived Neurons | 150 | 24 hours | ~28% cell death | [3] |
Table 2: NMDA Concentrations for Neuronal Activation and Signaling Studies
| Neuron Type | NMDA Concentration (µM) | Exposure Time | Application | Key Outcome | Reference(s) |
| Dorsal Root Ganglion (DRG) Neurons | 80 | Not Specified | Neuronal Activation | Optimal increase in pERK intensity, Ca2+ influx, and mitochondrial membrane potential. | [5] |
| Hippocampal Neurons | 200 | 24 hours | Neuroprotection (against H₂O₂-induced oxidative stress) | Significantly prevented cytotoxic effects and increased neuronal survival to 88.3%. | [5] |
| Cortical Neurons | 50 | 5 minutes | Preconditioning (neuroprotection against excitotoxicity) | Induced tolerance to subsequent lethal oxygen-glucose deprivation. | [5] |
| Human iPSC-derived Neurons | 50-300 | Not Specified | Calcium Imaging | Concentration-dependent increase in intracellular Ca²⁺. | [5] |
Table 3: NMDA Effects on Neuronal Firing Rate
| Neuron Type | NMDA Antagonist/Agonist | Dose/Concentration | Effect on Firing Rate | Reference(s) |
| Prefrontal Cortex Pyramidal Neurons | MK-801 (NMDA antagonist) | 0.1 mg/kg | Sustained increase in firing rate | [6] |
| Prefrontal Cortex Pyramidal Neurons | MK-801 (NMDA antagonist) | 0.3 mg/kg | Sustained increase in firing rate | [6] |
| Prefrontal Cortex Interneurons | MK-801 (NMDA antagonist) | Not specified | Predominantly decreased firing rate | [7] |
| Hippocampal Circuits | Continuous NMDA inhibition | Not specified | Lowers network firing rates |
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling Cascade.
Caption: Experimental Workflow for NMDA-Induced Excitotoxicity.
Experimental Protocols
Protocol 1: Primary Neuronal Culture from Rodent Embryos
This protocol describes the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rats or mice.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16-E18)
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Dissect the embryos and place them in ice-cold Hibernate®-E medium.[5]
-
Isolate the cortices or hippocampi from the embryonic brains under a dissecting microscope.[5]
-
Mince the tissue and transfer it to the papain solution for enzymatic dissociation according to the manufacturer's instructions.[5]
-
Gently triturate the dissociated tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[5]
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.[5]
-
Plate the neurons onto Poly-D-lysine coated surfaces at the desired density (e.g., 2.5 x 10⁵ cells/cm²) in supplemented Neurobasal® medium.[5]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.[5]
-
Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).[5]
Protocol 2: NMDA Treatment of Neuronal Cultures
Materials:
-
NMDA stock solution (e.g., 10 mM in sterile water)
-
Conditioned neuronal culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
Procedure:
-
Prepare the desired final concentration of NMDA by diluting the stock solution in pre-warmed culture medium or buffer.
-
For short-term exposure (minutes), gently aspirate the culture medium and replace it with the NMDA-containing solution.[5]
-
For longer-term exposure (hours), add a concentrated NMDA solution directly to the existing culture medium to achieve the final desired concentration.
-
Following the incubation period, wash the neurons with pre-warmed HBSS or culture medium to remove the NMDA.[5]
-
Replace with fresh, pre-warmed culture medium (or the saved conditioned medium for excitotoxicity studies) and return the cultures to the incubator for the desired recovery or analysis time.[4][5]
Protocol 3: Calcium Imaging with Fluo-4 AM
This protocol enables the measurement of changes in intracellular calcium concentration following NMDA receptor activation.
Materials:
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HBSS or other imaging buffer
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Prepare a Fluo-4 AM loading solution (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).[5]
-
Incubate the neuronal cultures with the loading solution for 30-60 minutes at 37°C.[5]
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.[5]
-
Mount the culture dish on the microscope stage and acquire a baseline fluorescence reading.[5]
-
Apply the NMDA agonist and record the changes in fluorescence intensity over time.[5]
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).[5]
Protocol 4: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After NMDA treatment and recovery, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of culture medium.[5]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Express cell viability as a percentage of the untreated control.[5]
Protocol 5: Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Following NMDA treatment and recovery, carefully collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the culture supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[4]
-
The enzymatic reaction, catalyzed by LDH, results in the formation of a colored formazan product.[4]
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.[4]
-
Express the results as a percentage of the maximum LDH release control (typically cells lysed with a detergent).
Protocol 6: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
This protocol allows for the direct measurement of ion currents flowing through NMDA receptors.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Intracellular solution (e.g., containing CsCl or Cs-gluconate to block K⁺ channels)
-
Extracellular solution (ECS) with low or no Mg²⁺ to relieve the voltage-dependent block of NMDARs
-
NMDA and glycine (co-agonist) solutions
Procedure:
-
Prepare neuronal cultures on coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with Mg²⁺-free ECS.
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of, for example, -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a local perfusion system.
-
Record the inward current elicited by NMDA receptor activation.
-
For studying the voltage-dependence of the Mg²⁺ block, recordings can be performed at various holding potentials in the presence of Mg²⁺ in the ECS.
Protocol 7: Immunocytochemistry for Phosphorylated CREB (pCREB)
This protocol allows for the visualization and quantification of the activation of the transcription factor CREB, a downstream target of NMDA receptor signaling.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against pCREB (Ser133)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the NMDA-treated and control neurons with 4% PFA for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.[5]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[5]
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against pCREB diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5-10 minutes.[5]
-
Mount the coverslips and visualize using a fluorescence microscope. The intensity of nuclear pCREB staining can be quantified using image analysis software.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. NMDA receptors regulate the firing rate set point of hippocampal circuits without altering single-cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-hydrogen D-aspartate in In Vitro Studies
Disclaimer: Scientific literature providing specific dosage, concentration, and detailed protocols for the use of 4-Methyl-hydrogen D-aspartate (4-MHDA) in in vitro studies is currently limited. The following application notes and protocols are based on the well-documented effects of the closely related endogenous NMDA receptor agonist, D-aspartic acid (D-Asp), and the prototypical synthetic agonist, N-methyl-D-aspartate (NMDA). Researchers should use this information as a starting point and perform empirical dose-response experiments to determine the optimal concentrations and conditions for their specific in vitro models.
Introduction
4-Methyl-hydrogen D-aspartate is a derivative of D-aspartic acid. D-aspartic acid and the synthetic compound NMDA are well-characterized agonists of the N-methyl-D-aspartate receptor (NMDAR), a ligand-gated ion channel crucial for synaptic plasticity, neuronal development, and excitotoxicity.[1] Activation of the NMDAR by agonists like D-aspartate leads to an influx of Ca²⁺ into the cell, triggering a cascade of downstream signaling events.[2] It is hypothesized that 4-MHDA, as a structural analog of D-aspartate, will exhibit similar activity at the NMDA receptor. These application notes provide a guide for researchers and drug development professionals on the potential use of 4-MHDA in in vitro studies based on the known properties of related compounds.
Data Presentation
Due to the lack of specific data for 4-Methyl-hydrogen D-aspartate, the following table summarizes typical concentrations of D-aspartic acid and NMDA used in various in vitro studies to provide a potential starting range for experimental design.
| Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| D-aspartic acid | Immature rat Leydig cells | 0.2 mM | Increased StAR protein levels and testosterone synthesis.[3] | |
| D-aspartic acid | Rat pituitary cells | 1 mM | Prolactin release.[4] | |
| NMDA | Primary hippocampal neurons | 50 - 800 µM | No cytotoxic effect up to 800 µM; 200 µM showed neuroprotective effects against H₂O₂-induced cytotoxicity.[5] | |
| NMDA | Human embryonic stem cell-derived neurons | 100 - 150 µM | Induction of NMDAR-mediated currents.[6] | |
| NMDA | Cortical neurons | Not specified | Inhibition of protein synthesis. |
Experimental Protocols
The following is a generalized protocol for the preparation and application of a water-soluble NMDA receptor agonist, which can be adapted for the initial testing of 4-Methyl-hydrogen D-aspartate.
Stock Solution Preparation
-
Reconstitution: 4-Methyl-hydrogen D-aspartate is typically supplied as a solid.[7][8] Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS or HEPES-buffered saline).
-
Solubility: If solubility is an issue, gentle warming or sonication may be applied. Ensure complete dissolution before use.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use, the solution may be stored at 4°C for a few days.
In Vitro Treatment Protocol (General)
This protocol is a general guideline for treating adherent cell cultures. Modifications will be necessary for suspension cultures or specific experimental needs.
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Medium Change (Optional): Prior to treatment, you may replace the culture medium with a fresh, pre-warmed medium. For experiments investigating acute NMDAR activation, a serum-free medium or a defined neurobasal medium is often used to reduce confounding factors from serum components.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 4-MHDA stock solution and dilute it to the desired final concentrations in a pre-warmed culture medium. It is recommended to test a wide range of concentrations initially (e.g., logarithmic dilutions from 1 µM to 1 mM) to determine the optimal working concentration.
-
Treatment: Carefully remove the old medium from the cell culture plates and add the medium containing the different concentrations of 4-MHDA.
-
Incubation: Incubate the cells for the desired period (ranging from minutes for acute signaling studies to hours or days for studies on gene expression or cell viability). The incubation time will be highly dependent on the specific endpoint being measured.
-
Assay: Following incubation, proceed with the specific downstream assays, such as viability assays (e.g., MTT, LDH), protein analysis (e.g., Western blot, ELISA), gene expression analysis (e.g., qPCR, RNA-seq), or functional assays (e.g., calcium imaging, electrophysiology).
Mandatory Visualization
NMDA Receptor Signaling Pathway
The binding of an agonist like D-aspartate or NMDA to the NMDA receptor, upon coincident membrane depolarization, leads to the opening of the ion channel and a subsequent influx of Ca²⁺. This increase in intracellular calcium activates a multitude of downstream signaling cascades.
Caption: Canonical NMDA Receptor Signaling Pathway.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is necessary to determine the effective concentration range of 4-MHDA for a specific in vitro model. The following workflow diagram illustrates the key steps.
Caption: Workflow for Optimal Concentration Determination.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Microinjection of 4-Methyl-hydrogen D-aspartate (NMDA) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[1][2] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders.[1][2] Microinjection of NMDA receptor agonists, such as 4-Methyl-hydrogen D-aspartate, into specific brain regions of rodent models is a fundamental technique to investigate the physiological and behavioral consequences of targeted NMDA receptor activation.[1] These application notes provide detailed protocols and quantitative data to guide researchers in designing and executing these experiments.
Data Presentation
Physicochemical and Biological Properties of NMDA Agonist 1
| Property | Value |
| Chemical Name | compound 42d |
| Molecular Formula | C12H13N3O3S |
| Molecular Weight | 279.31 g/mol |
| Ki | 96 nM |
| EC50 (GluN1/GluN2B) | 78 nM |
Table 1: Physicochemical and biological properties of a potent NMDA receptor agonist.[1]
Stereotaxic Coordinates for Microinjection in Rodents (from Bregma)
| Brain Region | Target | Species | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Reference |
| Hippocampus | Dorsal CA1 | Mouse | -1.94 mm | ±1.00 mm | -1.25 mm | [1] |
| Hippocampus | CA1 area | Mouse | -3.60 mm | 3.4 mm | -3.65 mm | [3] |
| Hippocampus | Left Hemisphere | Mouse | -1.65 mm | -1.05 mm | 1.7 mm | [4] |
| Paraventricular Nucleus (PVN) | Rat | -1.8 mm | ±0.4 mm | -7.9 mm |
Table 2: Stereotaxic coordinates for targeting specific brain regions in mice and rats.[1][3][4] It is crucial to consult a stereotaxic brain atlas for the specific rodent strain and age being used.[3][5]
NMDA Microinjection Parameters and Observed Effects
| Species | Brain Region | NMDA Dose/Concentration | Injection Volume | Key Findings | Reference |
| Rat (Postnatal Day 7) | Striatum | 25 nmol | Not Specified | Induced brain injury, quantifiable by hemisphere weight comparison. | [6] |
| Rat (Postnatal Day 7) | Intracerebral | 5 nmol | Not Specified | Co-injection with 100 ng of HIV-1-derived peptide env-gag markedly increased injury severity. | [7] |
| Rat | Striatum | 20-120 nmol | Not Specified | Caused neuronal degeneration. | [8] |
| Rat | Paraventricular Nucleus (PVN) | 0.20 nmol | Not Specified | Reduced latency of intromission and facilitated ejaculation. | [9] |
| Mouse (Juvenile) | Intraperitoneal (Systemic) | 50 and 75 mg/kg | Not Specified | Increased tail biting/licking duration and frequency. | [10] |
| Mouse (Adolescent) | Intraperitoneal (Systemic) | 5 mg/kg | Not Specified | Decreased sociability in the three-chamber test. | [11] |
| Mouse | Hippocampus | 7.5 mg/mL | 200 nL | Induced neurodegeneration. | [4] |
Table 3: Summary of quantitative data from various NMDA microinjection studies in rodents, highlighting the dose-dependent and region-specific effects.[4][6][7][8][9][10][11]
Experimental Protocols
I. Preparation of NMDA Solution
-
Stock Solution Preparation: Prepare a stock solution of 4-Methyl-hydrogen D-aspartate (NMDA) in a suitable solvent (e.g., sterile 0.9% saline or artificial cerebrospinal fluid).
-
Working Solution Preparation: On the day of the experiment, freshly prepare the NMDA working solution.[4] For example, to prepare a 7.5 mg/mL working solution with a visual marker, mix 100 µL of NMDA stock solution with 20 µL of filtered 0.4% trypan blue on ice.[4] The final concentration will depend on the desired dose and injection volume.
-
Vehicle Solution: Prepare a vehicle solution for the control group by mixing the solvent with the visual marker (if used) in the same proportions as the drug solution.[4]
II. Stereotaxic Microinjection Procedure
Materials:
-
NMDA working solution and vehicle solution
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Surgical tools (scalpel, drill, forceps)
-
Microinjection pump and syringe
-
Micropipettes or injection needles
-
Suturing material
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and place it securely in the stereotaxic frame.[2] Shave and sterilize the scalp. Maintain the animal's body temperature with a heating pad.[2]
-
Surgical Exposure: Make a midline incision on the scalp to expose the skull.[1] Clean and dry the skull surface.
-
Identification of Bregma: Identify the bregma landmark on the skull.
-
Drilling: Move the drill to the desired stereotaxic coordinates for the target brain region (refer to Table 2).[1] Carefully drill a small burr hole through the skull, being cautious not to damage the underlying dura mater.[1]
-
Microinjection:
-
Lower the injection needle or micropipette through the burr hole to the predetermined dorso-ventral (DV) coordinate.[1]
-
Infuse the NMDA or vehicle solution at a controlled flow rate (e.g., 0.1 µL per 10-15 seconds or 0.4-0.6 µL/min) to the desired volume.[12]
-
After the infusion is complete, leave the needle in place for a diffusion period of 1-10 minutes to prevent backflow upon retraction.[1][2]
-
-
Withdrawal and Closure: Slowly retract the needle.[1][2] Suture the scalp incision.[2]
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines.[1][2] Monitor the animal in a clean, warm cage until it recovers from anesthesia.[2]
III. Histological Analysis
-
Tissue Preparation: At the desired time point post-injection, perfuse the animal and prepare the brain tissue for histological analysis. This may involve fixation, cryosectioning, or paraffin embedding.[13]
-
Staining:
-
Nissl Staining (e.g., with Cresyl Violet): To visualize neuronal cell bodies and assess for neuronal loss or damage.
-
Fluoro-Jade Staining: To detect degenerating neurons.[13]
-
Immunohistochemistry: To label specific cell types (e.g., neurons with NeuN, astrocytes with GFAP) or proteins of interest.[15]
-
-
Imaging and Quantification: Acquire images of the stained sections using a microscope and quantify the extent of neurodegeneration or cellular changes.[13]
Visualization
Caption: NMDA Receptor Signaling Pathway.[16][17]
Caption: Experimental Workflow for Stereotaxic Microinjection.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary Validation of Stereotaxic Injection Coordinates via Cryosectioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of N-methyl-D-aspartate-induced brain injury in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of N-methyl-D-aspartate-mediated brain injury by a human immunodeficiency virus-1-derived peptide in perinatal rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic administration of MK-801 prevents N-methyl-D-aspartate-induced neuronal degeneration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Centrally mediated ejaculatory response via sympathetic outflow in rats: role of N-methyl-D-aspartic acid receptors in paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Intraperitoneal N-methyl-D-aspartate (NMDA) Administration on Nociceptive/Repetitive Behaviors in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histological and immunohistochemical study of the effect of gold nanoparticles on the brain of adult male albino rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging with N-methyl-D-aspartate (NMDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-D-aspartate (NMDA) receptors are a critical subtype of ionotropic glutamate receptors that are fundamental to synaptic plasticity, learning, and memory.[1] These receptors are ligand-gated cation channels that, upon activation, allow the passage of Na+ and Ca2+ into the cell and K+ out of the cell.[2] The influx of calcium ions (Ca2+) through the NMDA receptor channel acts as a crucial second messenger, initiating a cascade of downstream signaling events.[1][2] The study of NMDA receptor-mediated calcium signaling is therefore essential for understanding normal brain function and the pathophysiology of numerous neurological disorders.[1][3]
Calcium imaging is a powerful technique that utilizes fluorescent indicators to visualize and quantify changes in intracellular calcium concentrations ([Ca2+]i).[4][5] This application note provides a comprehensive guide for using N-methyl-D-aspartate (NMDA), a selective agonist, to study calcium dynamics in cultured neurons. Detailed protocols for primary neuronal culture, calcium indicator loading, and imaging are presented, along with key quantitative data and troubleshooting guidelines.
Data Presentation
The selection of an appropriate agonist and imaging parameters is crucial for designing successful experiments. The following tables summarize key quantitative data for NMDA receptor agonists and the widely used calcium indicator, Fluo-4 AM.
Table 1: Potency of NMDA Receptor Agonists
It is important to note that the apparent potency of these agonists can be influenced by factors such as the presence of co-agonists (glycine or D-serine) and the specific subunit composition of the NMDA receptors.[1]
| Agonist | EC50 (µM) | Cell Type / Brain Region | Notes |
| L-Glutamate | 2.3 | Mouse embryonic hippocampal neurons | In the presence of 3 µM glycine and no extracellular Mg2+.[1] |
| NMDA | 17.2 ± 1.7 | DIV 7 rat hippocampal neurons | |
| NMDA | 20.9 ± 1.3 | DIV 16 rat hippocampal neurons | |
| NMDA | 6.4 | Newborn rat brainstem neurons | [6] |
| NMDA | 6.3 | Newborn rat forebrain neurons | [6] |
| NMDA | 9.5 | Newborn rat cerebellum neurons | [6] |
| NMDA | 10.6 | Newborn rat hippocampus neurons | [6] |
| Quinolinic Acid | 2300 | Mouse embryonic hippocampal neurons | Significantly less potent than L-glutamate.[1] |
Table 2: Key Experimental Parameters for Fluo-4 AM Calcium Imaging
| Parameter | Recommended Range | Notes |
| Fluo-4 AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh for each experiment.[4] |
| Fluo-4 AM Final Loading Conc. | 1-5 µM | Optimal concentration should be determined empirically.[4] |
| Pluronic® F-127 Final Conc. | 0.02% - 0.04% (w/v) | A non-ionic surfactant that aids in dye loading.[4] |
| Probenecid Final Conc. (Optional) | 1-2.5 mM | An anion-exchange transport inhibitor that can reduce dye leakage.[4] |
| Loading Temperature | Room Temperature or 37°C | Lower temperatures may reduce dye compartmentalization.[4] |
| Loading Time | 15-60 minutes | Optimize for specific cell type and experimental conditions.[4] |
| Excitation / Emission Maxima | ~494 nm / ~506 nm | Compatible with standard FITC/GFP filter sets.[4] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[7][8] At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+).[2] Depolarization of the postsynaptic membrane, often initiated by AMPA receptor activation, expels the Mg2+ ion, allowing Ca2+ to flow into the cell. This calcium influx triggers various downstream signaling cascades.[2][7]
Caption: NMDA receptor activation and subsequent calcium influx.
General Experimental Workflow
The process of conducting a calcium imaging experiment using NMDA involves several key stages, from initial cell culture preparation to the final analysis of the fluorescence data.
Caption: A typical workflow for an NMDA-induced calcium imaging experiment.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted for preparing primary hippocampal neurons from embryonic rodents.[1]
Materials:
-
Poly-D-lysine coated culture plates or coverslips
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Dissection tools
Procedure:
-
Dissect hippocampi from embryonic brains (e.g., E18 mouse or rat) in ice-cold HBSS.
-
Transfer the hippocampi to a tube containing a trypsin solution and incubate at 37°C for 15 minutes.[1]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[1]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[1]
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.[1]
-
Plate the cells onto poly-D-lysine coated surfaces at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2. Change half the medium every 3-4 days.
Protocol 2: Fluo-4 AM Calcium Indicator Loading
This protocol outlines the steps for loading adherent cells with the Fluo-4 AM calcium indicator.[1][4][9]
Materials:
-
Fluo-4 AM, cell permeant
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.
Procedure:
-
Prepare Fluo-4 AM Stock Solution (1-5 mM): Add the appropriate volume of anhydrous DMSO to a vial of Fluo-4 AM to achieve the desired concentration. Vortex thoroughly to dissolve. This solution should be prepared fresh, but can be stored for up to one week at -20°C, protected from light.[4][9]
-
Prepare Loading Solution: For a typical final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, dilute the Fluo-4 AM stock solution and the 20% Pluronic® F-127 stock solution into the physiological saline buffer.[4] The final solution should be used within 1-2 hours.
-
Cell Loading:
-
Grow adherent cells to 80-90% confluency on a suitable imaging dish or coverslip.[4]
-
Aspirate the culture medium and gently wash the cells once with pre-warmed physiological buffer.[1][9]
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[1][4][9]
-
-
Wash: Aspirate the loading solution and wash the cells twice with pre-warmed physiological buffer to remove excess dye.[1]
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester, which traps the active dye inside the cells.[1] The cells are now ready for imaging.
Protocol 3: Calcium Imaging and Data Acquisition
This protocol describes the procedure for acquiring calcium transients in response to NMDA application.[1]
Equipment:
-
Inverted fluorescence microscope with a filter set suitable for Fluo-4 (e.g., FITC/GFP).[1]
-
High-speed digital camera.[1]
-
Perfusion system for solution exchange.[1]
Procedure:
-
Place the culture dish or coverslip containing the dye-loaded cells on the microscope stage.
-
Perfuse the cells with the physiological buffer. Select a field of view with healthy-looking neurons.
-
Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal before stimulation.[1] The imaging buffer should be Mg2+-free and contain a co-agonist like glycine (e.g., 1-10 µM) to facilitate NMDA receptor activation.
-
Apply the NMDA agonist solution (e.g., 20-100 µM NMDA) using the perfusion system.
-
Record the changes in fluorescence intensity over time.[1] Live-cell imaging for Fluo-4 is typically performed with excitation around 488 nm and emission measured around 520 nm.[10][11]
-
After the response has peaked and returned to baseline, wash out the agonist with the physiological buffer.[1]
-
Data Analysis: Quantify the fluorescence changes for regions of interest (ROIs) placed over individual cell bodies. Calcium variations are typically estimated as the change in fluorescence signal over the baseline (ΔF/F₀), where F₀ is the baseline fluorescence before stimulation.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Insufficient dye loading; Low [Ca2+] in buffer. | Increase Fluo-4 AM concentration or loading time. Ensure the physiological buffer contains an adequate calcium concentration (e.g., 1-2 mM).[4] |
| High Background | Incomplete removal of extracellular dye. | Ensure thorough washing after the loading step. Reduce the Fluo-4 AM concentration.[4] |
| Dye Compartmentalization | Sequestration of the dye into organelles. | Loading at a lower temperature (e.g., room temperature) may reduce sequestration.[4] |
| No Response to NMDA | Mg2+ block is not relieved; Absence of co-agonist. | Use a Mg2+-free recording solution or depolarize cells. Ensure the presence of a co-agonist like glycine or D-serine in the buffer.[2] |
| Cell Death / Phototoxicity | Excessive dye concentration; Prolonged light exposure. | Use the lowest possible dye concentration that provides a good signal. Minimize the exposure of cells to the excitation light.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. N-methyl-D-aspartate-stimulated increases in intracellular calcium exhibit brain regional differences in sensitivity to inhibition by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Calcium Imaging in mDA neurons [protocols.io]
- 11. Calcium Imaging in mDA neurons [protocols.io]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Studying Neurodegenerative Diseases with 4-Methyl-hydrogen D-aspartate (NMDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Methyl-hydrogen D-aspartate (NMDA) to model and study the excitotoxic mechanisms implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] However, their overactivation leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is a key pathological mechanism in a range of neurodegenerative disorders.[1][2] Consequently, NMDA is an invaluable tool in neuroscience research to induce excitotoxicity in both in vitro and in vivo models, allowing for the investigation of disease pathogenesis and the screening of potential neuroprotective compounds.
Dysregulation of NMDAR signaling is a common theme in many neurodegenerative diseases. For instance, in Alzheimer's disease, the amyloid-beta peptide is suggested to enhance NMDAR-mediated synaptic currents, contributing to synaptic dysfunction.[2] In Huntington's disease models, there is evidence of increased NMDAR activation and current density, rendering striatal neurons more vulnerable to excitotoxic damage.[3][4] Similarly, alterations in NMDAR subunit expression and function are implicated in the pathophysiology of Parkinson's disease.
This document provides detailed protocols for inducing and assessing NMDA-mediated excitotoxicity in primary neuronal cultures and in vivo models. It also presents quantitative data from preclinical studies to serve as a reference for experimental design and data interpretation.
Data Presentation
Table 1: In Vitro NMDA-Induced Excitotoxicity Parameters
| Cell Type | NMDA Concentration (µM) | Exposure Time | Assay | Key Findings | Reference |
| Primary Cortical Neurons | 25 | 60 minutes | LDH Assay | Significant neuronal death observed after 6 hours of recovery. | [1] |
| Primary Cortical Neurons | 20 | 24 hours | Cell Viability Assay | 58 ± 6% cell death. | [5] |
| Primary Cortical Neurons | 500 | 5 minutes | Cell Viability Assay | ~82% neuronal death in naive cultures. | [6] |
| Primary Striatal Neurons | 50 | 15 minutes | Cell Viability Assay | Increased susceptibility to NMDA toxicity in YAC128 HD mouse model neurons. | [4] |
| Human ESC-derived Neurons | 150 | 24 hours | Cell Viability Assay | 27.7 ± 3.6% neuronal death. | [5] |
Table 2: Alterations in NMDA Receptor Currents in Huntington's Disease Mouse Models
| Mouse Model | Neuron Type | Age | Change in NMDA Current | Measurement Technique | Reference |
| R6/2 | Medium Spiny Neurons | Presymptomatic & Symptomatic | Enhanced | Whole-cell patch-clamp | [7] |
| YAC72 | Medium Spiny Neurons | - | Increased peak current density | Whole-cell patch-clamp | [3] |
| YAC128 | Medium Spiny Neurons | 8-12 weeks | Increased AMPA/NMDA ratio in D1-MSNs | Whole-cell patch-clamp | [8] |
| YAC128 | Striatal Neurons | - | Enhanced extrasynaptic NMDA currents | Electrophysiology | [9] |
Table 3: Changes in NMDA Receptor Subunit Protein Levels in Neurodegenerative Disease Models
| Disease Model | Brain Region | Subunit | Change in Protein Level | Method | Reference |
| N171-82Q (HD) | Striatum | NR1 | No significant difference | Western Blot | [10] |
| N171-82Q (HD) | Striatum | NR2A | No significant difference | Western Blot | [10] |
| N171-82Q (HD) | Striatum | NR2B | No significant difference | Western Blot | [10] |
| YAC128 (HD) | Striatum | NR2B | Reduced | Western Blot | [11] |
| Alzheimer's Disease Model | Cerebral Cortex | NR1 | ~2-fold increase | Western Blot | [12] |
| Alzheimer's Disease Model | Cerebral Cortex | NR2A/B | ~1.5 to 2-fold increase | Western Blot | [12] |
Visualizations
Caption: NMDA receptor-mediated excitotoxicity signaling cascade.
Caption: General experimental workflow for studying NMDA-induced neurodegeneration.
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol describes a method for inducing excitotoxicity in primary cortical or striatal neurons using NMDA, followed by assessment of cell death using the Lactate Dehydrogenase (LDH) assay.[1]
Materials:
-
Primary neuronal cultures (e.g., cortical or striatal neurons) plated on poly-D-lysine coated plates.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
N-methyl-D-aspartate (NMDA) powder.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Spectrophotometric microplate reader.
Procedure:
-
Preparation of NMDA Stock Solution: Prepare a fresh 1,000x stock solution of NMDA (e.g., 25 mM) in fresh, sterile Neurobasal medium. It is crucial to use a freshly prepared solution as older stocks may be less effective.[1]
-
Conditioned Medium Collection: Immediately before NMDA treatment, carefully aspirate half of the conditioned medium from each well of the neuronal culture and store it in a sterile tube in a 37°C incubator. This conditioned medium will be used later to minimize stress on the neurons.[1]
-
NMDA Treatment: Add the prepared NMDA stock solution directly to the remaining medium in each well to achieve the desired final concentration (e.g., 25 µM).[1]
-
Incubation: Return the culture plate to the 37°C, 5% CO2 incubator and incubate for 60 minutes.[1]
-
Wash and Recovery: After the incubation period, gently wash the neurons once with pre-warmed, fresh Neurobasal medium. Then, add back the saved conditioned medium to each well.[1]
-
Recovery Period: Allow the neurons to recover in the incubator for a period ranging from 6 to 24 hours. Significant neuronal death is typically observable after 6 hours and maximal at 24 hours.[1]
-
LDH Assay: Assess cell death by measuring the amount of LDH released into the culture medium according to the manufacturer's protocol. The absorbance is typically measured at 490 nm.[1]
-
Data Analysis: Express cell death as a percentage relative to untreated control cultures.
Protocol 2: In Vivo Stereotaxic Injection of NMDA
This protocol provides a general guideline for inducing a localized excitotoxic lesion in the mouse brain via stereotaxic injection of NMDA, a model relevant for Huntington's disease research.[5][13]
Materials:
-
Adult mouse (e.g., wild-type or a transgenic model of neurodegenerative disease).
-
Anesthetic (e.g., Ketamine/Xylazine mixture).
-
Stereotaxic apparatus.
-
Micropipette puller.
-
Hamilton syringe with a 26-gauge needle or a pulled glass micropipette.
-
NMDA solution in sterile phosphate-buffered saline (PBS).
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of 100 mg/kg Ketamine and 10 mg/kg Xylazine).[13]
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the target brain region (e.g., for the striatum: anteroposterior -0.2 mm, mediolateral 2.0 mm from bregma).[5]
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
NMDA Injection:
-
Lower the injection needle or micropipette to the target depth (e.g., dorsoventral -2.8 mm for the striatum).[5]
-
Infuse a small volume of the NMDA solution (e.g., 2 µL of 5 µg/µL α-Syn PFF as a procedural reference, adjust for NMDA) at a slow rate (e.g., 0.4 µL/min).[5]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.[5]
-
-
Post-operative Care:
-
Slowly retract the needle.
-
Suture or clip the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Analysis: After a designated survival period, the animal can be subjected to behavioral testing, and the brain tissue can be collected for histological or biochemical analysis to assess the extent of the lesion and other pathological markers.
Protocol 3: Calcium Imaging of NMDA-Induced Influx in Primary Neurons
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration following NMDA receptor activation.[1][2][14]
Materials:
-
Primary neuronal cultures on glass coverslips or imaging dishes.
-
Fluo-4 AM stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127 (e.g., 20% solution in DMSO).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS or artificial cerebrospinal fluid - aCSF).
-
Inverted fluorescence microscope with a high-speed camera and appropriate filter sets.
Procedure:
-
Loading Solution Preparation: Prepare a Fluo-4 AM loading solution by diluting the stock to a final concentration of 1-5 µM in imaging buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization.[1][2]
-
Cell Loading:
-
Washing: Wash the cells twice with pre-warmed imaging buffer to remove extracellular dye. Allow for at least 30 minutes for de-esterification of the dye within the cells.[1]
-
Image Acquisition:
-
Data Analysis: Analyze the fluorescence data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).
Protocol 4: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol provides a general framework for recording NMDA receptor-mediated currents from neurons in brain slices using the whole-cell patch-clamp technique.
Materials:
-
Brain slices containing the region of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Artificial cerebrospinal fluid (ACSF).
-
Intracellular (pipette) solution.
-
Pharmacological agents (e.g., AMPA receptor antagonists, GABA receptor antagonists).
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and maintain them in oxygenated ACSF.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with an appropriate intracellular solution. For voltage-clamp recordings of NMDA currents, a Cesium-based solution is often used to block potassium channels. An example composition is (in mM): 127 Cs-Methanesulfonate, 10 NaCl, 5 EGTA, 10 HEPES, 6 QX314, 4 ATP-Mg, and 0.3 GTP; pH adjusted to 7.25 with CsOH.[3]
-
Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated ACSF.
-
Identify a target neuron under the microscope.
-
Establish a gigaseal and obtain the whole-cell configuration.
-
To isolate NMDA receptor currents, clamp the cell at a positive holding potential (e.g., +40 mV) to relieve the magnesium block and include AMPA and GABA receptor antagonists in the ACSF.
-
Evoke synaptic currents using a stimulating electrode placed in an appropriate afferent pathway.
-
Record the resulting NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
-
Data Analysis: Analyze the amplitude, kinetics (rise and decay times), and other properties of the recorded NMDA currents. The AMPA/NMDA ratio can be calculated by comparing the peak AMPA current (at a negative holding potential) to the NMDA current at a later time point (e.g., 40 ms post-peak) at a positive holding potential.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Altered Regulation of Striatal Neuronal N-Methyl-D-Aspartate Receptor Trafficking by Palmitoylation in Huntington Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereotaxic α-Syn PFF injection into mouse striatum [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Early TNF-Dependent Regulation of Excitatory and Inhibitory Synapses on Striatal Direct Pathway Medium Spiny Neurons in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Polyglutamine-modulated striatal calpain activity in YAC transgenic huntington disease mouse model: impact on NMDA receptor function and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Patch-Clamp Recording of NMDA Currents Evoked by 4-Methyl-hydrogen D-aspartate
Audience: Researchers, scientists, and drug development professionals.
Introduction to NMDA Receptor Electrophysiology
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological disorders, making it a key target for therapeutic drug development.[1][3] Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ionic currents mediated by NMDARs, providing invaluable insights into their function and modulation by pharmacological agents.[1][4]
NMDARs are unique in their requirement for dual agonists, glutamate and a co-agonist (glycine or D-serine), for activation.[2] They also exhibit a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[1][2] Upon depolarization, this block is relieved, allowing the influx of cations, most notably Ca²⁺, which acts as a critical second messenger.[2] The specific subunit composition of the NMDAR heterotetramer (typically two GluN1 and two GluN2 subunits) dictates its pharmacological and biophysical properties.[1]
These application notes provide a detailed protocol for recording NMDA currents using the whole-cell patch-clamp technique, adaptable for various preparations including primary neuronal cultures and heterologous expression systems.
Data Presentation: Quantitative Analysis of NMDA Receptor-Mediated Currents
The tables below summarize key quantitative data for commonly used NMDA receptor agonists and antagonists. These values can serve as a reference for a researcher's own experimental findings.
Table 1: Electrophysiological Properties of NMDA-Evoked Excitatory Postsynaptic Currents (EPSCs) [2]
| Parameter | Typical Range | Brain Region (Example) | Conditions | Source |
| NMDA EPSC Peak Amplitude | 14 ± 1 pA to 214 ± 73 pA | Hippocampal Neurons | Varies with cell type and innervation. | [5][6] |
| NMDA EPSC Rise Time (20-80%) | 3.44 ± 0.38 ms | Layer 2/3 Pyramidal Neurons (Somatosensory Cortex) | In the presence of NBQX to block AMPA receptors. | [7] |
| NMDA EPSC Decay Time Constant (τ) | Monoexponential: 170 ± 51 ms to 416 ± 161 ms | Hippocampal Neurons | Dependent on subunit composition and development. | [5][6] |
| Biexponential (τ_fast): 61 ± 25 ms to 71 ± 13 ms | Hippocampal Neurons | [5][6] | ||
| Biexponential (τ_slow): 284 ± 117 ms to 377 ± 69 ms | Hippocampal Neurons | [5][6] |
Table 2: Potency of NMDA Receptor Agonists
| Agonist | EC₅₀ (μM) | Cell Type/Preparation | Notes | Source |
| L-Glutamate | 2.3 | Mouse Embryonic Hippocampal Neurons | In the presence of 3 µM glycine. | [1] |
| NMDA | 64 | Rat Dorsal Root Ganglia Neurons | In the presence of 10 µM glycine. | [2] |
| Glycine (co-agonist) | 1.9 | Rat Dorsal Root Ganglia Neurons | [2] |
Table 3: Potency of NMDA Receptor Antagonists
| Antagonist | IC₅₀ (μM) | Cell Type/Preparation | Target | Source |
| Ifenprodil | 2.6 | Rat Dorsal Root Ganglia Neurons | GluN2B subunit | [2] |
| Mg²⁺ | 2.0 | Rat Dorsal Root Ganglia Neurons | Channel Pore (Voltage-dependent) | [2] |
| Ketamine | - | - | Channel Pore (Use-dependent) | [2] |
| Amantadine | - | Cerebellar Granule Neurons | Channel Pore | [8] |
| Memantine | - | Cerebellar Granule Neurons | Channel Pore | [8] |
Experimental Protocols: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for recording NMDA receptor-mediated currents in either cultured neurons or heterologous expression systems.
Materials and Solutions
External (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
1 CaCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.2-7.4 with NaOH
-
Osmolality: ~320 mOsm
Internal (Pipette) Solution (in mM):
-
130 CsCl
-
10 HEPES
-
10 BAPTA (or EGTA)
-
4 MgATP
-
Adjust pH to 7.2-7.3 with CsOH
-
Osmolality: ~290 mOsm
Agonist and Antagonist Solutions:
-
Prepare concentrated stock solutions of 4-Methyl-hydrogen D-aspartate, NMDA, glycine, and any antagonists in ultrapure water or a suitable solvent.
-
Dilute to the final desired concentration in the external solution on the day of the experiment.
Cell Preparation
-
Primary Neuronal Cultures: Plate dissociated neurons on coated coverslips (e.g., with poly-D-lysine) and culture for 7-14 days to allow for the expression and maturation of NMDARs.[1]
-
Heterologous Expression Systems (e.g., HEK293 or tsA201 cells): Maintain cells in the appropriate culture medium. Transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A/B) 18-30 hours before recording.[8] To prevent excitotoxicity, the culture medium can be supplemented with 200 µM DL-APV at the time of transfection.[8]
Electrophysiological Recording Procedure
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[1][2]
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1.5-3 ml/min.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[1]
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[1][2]
-
To isolate NMDA currents, pharmacologically block AMPA and kainate receptors using antagonists like CNQX or NBQX (e.g., 10 µM).[2]
-
Record baseline currents in the external solution.
-
Apply the agonist solution (e.g., 4-Methyl-hydrogen D-aspartate + co-agonist glycine) to evoke an inward NMDAR-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay kinetics of the evoked currents.
-
To determine the half-maximal effective concentration (EC₅₀), apply increasing concentrations of the agonist and plot the normalized peak current as a function of concentration. Fit the data with a logistic function.
-
To determine the half-maximal inhibitory concentration (IC₅₀) for an antagonist, co-apply increasing concentrations of the antagonist with a fixed concentration of the agonist. Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a logistic function.[1]
-
Mandatory Visualizations: Diagrams
References
- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Regulation of N-methyl-D-aspartate receptors revealed by intracellular dialysis of murine neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-hydrogen D-aspartate hydrochloride: A Critical Evaluation as a Tool for Studying NMDA Receptor Subtypes
Application Note
For researchers, scientists, and drug development professionals investigating the nuanced roles of N-methyl-D-aspartate (NMDA) receptor subtypes, the selection of precise pharmacological tools is paramount. This document critically evaluates the utility of 4-Methyl-hydrogen D-aspartate hydrochloride as a subtype-selective agent and provides detailed protocols for the characterization of NMDA receptor subtypes using established methodologies.
Introduction
N-Methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[1] Functional NMDARs are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, making subtype-selective compounds invaluable for dissecting their distinct physiological and pathological roles.
4-Methyl-hydrogen D-aspartate hydrochloride: An Assessment of Subtype Selectivity
4-Methyl-hydrogen D-aspartate hydrochloride, also known by synonyms such as D-Aspartic acid-β-methyl ester hydrochloride, is a derivative of D-Aspartic acid.[2] An extensive review of the scientific literature reveals a conspicuous absence of quantitative data regarding its binding affinity (Ki) or functional potency (EC50/IC50) at specific NMDA receptor subtypes. Commercially available information and chemical database entries primarily focus on its chemical synthesis and basic physical properties, with one source describing it as a "protected form of D-Aspartic acid."[3]
This lack of published pharmacological data on subtype selectivity suggests that 4-Methyl-hydrogen D-aspartate hydrochloride is not a well-characterized or validated tool for the specific study of NMDA receptor subtypes. Researchers should exercise caution and seek alternative, well-documented compounds for such investigations.
Established Pharmacological Tools for Studying NMDA Receptor Subtypes
To effectively study NMDA receptor subtypes, researchers can utilize a variety of well-characterized agonists and antagonists with known selectivity profiles. The choice of compound will depend on the specific receptor subtype of interest and the experimental paradigm.
Quantitative Data for NMDA Receptor Subtype-Selective Compounds
The following tables summarize the binding affinities and potencies of commonly used subtype-selective NMDA receptor modulators. This data is essential for designing experiments and interpreting results.
| Compound | Primary Target | Receptor Subtype | K_i_ (nM) | IC_50_ (nM) |
| Antagonists | ||||
| Ifenprodil | GluN2B | GluN1/GluN2B | ~15 | ~300 |
| Ro 25-6981 | GluN2B | GluN1/GluN2B | ~10 | ~50 |
| NVP-AAM077 | GluN2A | GluN1/GluN2A | ~0.9 | ~15 |
| TCN-201 | GluN2A | GluN1/GluN2A | ~37 | ~120 |
| Agonists | ||||
| L-Glutamate | All Subtypes | General Agonist | - | - |
| NMDA | All Subtypes | General Agonist | - | - |
Note: K_i_ and IC_50_ values can vary depending on experimental conditions (e.g., radioligand used, tissue preparation, buffer composition).
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for characterizing the interaction of compounds with NMDA receptor subtypes.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Subtypes
This protocol is used to determine the binding affinity (K_i_) of a test compound for a specific NMDA receptor subtype.
Objective: To measure the displacement of a subtype-selective radioligand by a non-labeled test compound.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Subtype-selective radioligand (e.g., [³H]ifenprodil for GluN2B).
-
Test compound (e.g., 4-Methyl-hydrogen D-aspartate hydrochloride).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 50-100 µg of protein).
-
A fixed concentration of the subtype-selective radioligand.
-
Varying concentrations of the unlabeled test compound.
-
Binding buffer to reach the final volume.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i_ value using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Recording of NMDA Receptor Subtype Currents
This protocol is used to determine the functional effect (agonist, antagonist, or modulator) and potency (EC_50_ or IC_50_) of a test compound on specific NMDA receptor subtypes.
Objective: To measure changes in ion channel activity of specific NMDA receptor subtypes in response to the application of a test compound.
Materials:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, and glucose, pH 7.4).
-
Internal electrode solution (for patch-clamp).
-
NMDA and glycine (co-agonists).
-
Test compound.
Procedure:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the desired NMDA receptor subtype.
-
Electrophysiological Setup: Place the cell in the recording chamber and establish a whole-cell voltage-clamp or two-electrode voltage-clamp configuration.
-
Baseline Recording: Perfuse the cell with the external solution containing NMDA and glycine to elicit a baseline current.
-
Compound Application: Apply the test compound at various concentrations to the cell while continuously recording the current.
-
For agonists: Apply the compound in the absence of NMDA to see if it elicits a current.
-
For antagonists: Co-apply the compound with NMDA and glycine to measure the inhibition of the baseline current.
-
-
Data Acquisition: Record the peak current amplitude at each concentration of the test compound.
-
Data Analysis:
-
For agonists: Plot the current amplitude against the logarithm of the compound concentration to determine the EC_50_ value (the concentration that produces 50% of the maximal response).
-
For antagonists: Plot the percentage of inhibition of the control current against the logarithm of the compound concentration to determine the IC_50_ value.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the study of NMDA receptors.
Caption: NMDA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Electrophysiology Workflow.
While 4-Methyl-hydrogen D-aspartate hydrochloride is commercially available, the lack of data on its subtype selectivity for NMDA receptors makes it an unsuitable tool for discerning the roles of different receptor subtypes. Researchers aiming to investigate the specific functions of GluN2A, GluN2B, or other subunits should employ well-characterized pharmacological agents with established selectivity profiles. The protocols and data presented herein provide a framework for the rigorous investigation of NMDA receptor subtype pharmacology.
References
Troubleshooting & Optimization
"solubility and stability of 4-Methyl-hydrogen D-aspartate hydrochloride in buffers"
Technical Support Center: 4-Methyl-hydrogen D-aspartate hydrochloride
Welcome to the technical support center for 4-Methyl-hydrogen D-aspartate hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound in various buffer systems. The following guides and FAQs are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of 4-Methyl-hydrogen D-aspartate hydrochloride?
A1: For initial stock solutions, we recommend using deionized water or a simple buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. The compound is a hydrochloride salt, which generally exhibits good solubility in aqueous solutions. For a 100 mM stock solution, dissolving in water is typically successful.
Q2: How should I store stock solutions of 4-Methyl-hydrogen D-aspartate hydrochloride?
A2: Stock solutions should be freshly prepared for optimal results. If short-term storage is necessary, we recommend filtering the solution through a 0.22 µm filter and storing it at 2-8°C for up to 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, it is crucial to perform a stability check after the first freeze-thaw cycle to ensure the integrity of the compound.
Q3: I am observing precipitation when I dilute my stock solution into my cell culture medium. What could be the cause?
A3: Precipitation upon dilution can occur for several reasons. The most common cause is the buffer capacity of your stock solution being overwhelmed by the pH and composition of your cell culture medium. Another possibility is that the final concentration in the medium exceeds the solubility limit in that specific complex environment. We recommend preparing the stock solution in a buffer that is compatible with your final experimental medium. If the issue persists, consider lowering the final concentration or preparing a fresh, more dilute stock solution.
Q4: What are the expected degradation products of 4-Methyl-hydrogen D-aspartate hydrochloride in aqueous solutions?
A4: The primary degradation pathway in aqueous solutions is the hydrolysis of the methyl ester group, which would yield D-aspartic acid and methanol. This hydrolysis is typically accelerated at both acidic and basic pH extremes and at elevated temperatures.
Q5: Which analytical techniques are suitable for quantifying 4-Methyl-hydrogen D-aspartate hydrochloride in solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 4-Methyl-hydrogen D-aspartate hydrochloride. A C18 column is often suitable, and the mobile phase can be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Derivatization followed by fluorescence detection can be employed for enhanced sensitivity if needed.
Solubility Data
The solubility of 4-Methyl-hydrogen D-aspartate hydrochloride was determined in various common laboratory buffers at room temperature (25°C). The data presented below is for illustrative purposes and should be confirmed in your own laboratory settings.
| Buffer System | pH | Molarity (M) | Solubility (mg/mL) | Molar Solubility (M) |
| Deionized Water | ~6.5 | N/A | > 200 | > 1.09 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1X | 155 | 0.84 |
| Sodium Acetate Buffer | 4.5 | 0.1 | 180 | 0.98 |
| Tris-HCl Buffer | 8.5 | 0.1 | 120 | 0.65 |
| Glycine-NaOH Buffer | 10.0 | 0.1 | 95 | 0.52 |
Stability Data
The stability of a 10 mg/mL solution of 4-Methyl-hydrogen D-aspartate hydrochloride was assessed over 24 hours under different pH and temperature conditions. The percentage of the parent compound remaining was quantified by HPLC. The data presented below is for illustrative purposes.
| Buffer (0.1 M) | pH | Temperature (°C) | % Remaining after 24h |
| HCl-KCl Buffer | 2.0 | 25 | 98.5 |
| Acetate Buffer | 4.5 | 25 | 99.2 |
| Phosphate Buffer | 7.4 | 25 | 99.1 |
| Phosphate Buffer | 7.4 | 40 | 95.3 |
| Tris-HCl Buffer | 8.5 | 25 | 96.8 |
| Carbonate-Bicarbonate Buffer | 10.0 | 25 | 88.4 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the maximum solubility of 4-Methyl-hydrogen D-aspartate hydrochloride in a given buffer.
Materials:
-
4-Methyl-hydrogen D-aspartate hydrochloride powder
-
Selected buffer solution
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of 4-Methyl-hydrogen D-aspartate hydrochloride to a known volume of the buffer in a series of vials.
-
Cap the vials tightly and agitate them on a vortex mixer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of 4-Methyl-hydrogen D-aspartate hydrochloride in the diluted samples using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Assessment of pH and Temperature Stability
Objective: To evaluate the stability of 4-Methyl-hydrogen D-aspartate hydrochloride under various pH and temperature conditions.
Materials:
-
4-Methyl-hydrogen D-aspartate hydrochloride
-
A range of buffers covering the desired pH values
-
Temperature-controlled incubator/water bath
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 4-Methyl-hydrogen D-aspartate hydrochloride in deionized water.
-
In separate vials, dilute the stock solution with each of the selected buffers to a final concentration of 10 mg/mL.
-
Immediately take a time-zero sample from each vial and analyze it by HPLC to determine the initial concentration.
-
Incubate the vials at the desired temperatures (e.g., 25°C and 40°C).
-
At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the concentration of the remaining 4-Methyl-hydrogen D-aspartate hydrochloride.
-
Calculate the percentage of the compound remaining at each time point relative to the time-zero concentration.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
-
Possible Cause: The solution may not have reached equilibrium.
-
Solution: Ensure that the mixture is agitated for a sufficient amount of time (e.g., 24 hours) and that there is always an excess of solid material present.
-
-
Possible Cause: Temperature fluctuations during the experiment.
-
Solution: Use a temperature-controlled shaker or incubator to maintain a constant temperature.
-
-
Possible Cause: Inaccurate quantification.
-
Solution: Verify that your analytical method is validated for linearity, accuracy, and precision. Ensure that the diluted samples are within the linear range of the assay.
-
Issue 2: Rapid Degradation Observed at Neutral pH
-
Possible Cause: Contamination of the buffer with enzymes (e.g., esterases) or microorganisms.
-
Solution: Use sterile, high-purity buffers and filter-sterilize your final solutions.
-
-
Possible Cause: The presence of reactive species in the buffer.
-
Solution: Prepare fresh buffers using high-quality reagents.
-
Issue 3: Peak Tailing or Splitting in HPLC Analysis
-
Possible Cause: Interaction of the amine group with the silica support of the C18 column.
-
Solution: Add a competing amine, such as triethylamine, to the mobile phase, or use a column with end-capping. Adjusting the pH of the mobile phase can also help.
-
-
Possible Cause: Co-elution with a degradation product.
-
Solution: Optimize the HPLC method, for instance, by changing the gradient, mobile phase composition, or column chemistry to achieve better separation.
-
Visualizations
"troubleshooting NMDA receptor activation with 4-Methyl-hydrogen D-aspartate"
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving the activation of N-methyl-D-aspartate (NMDA) receptors.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why am I observing a weak or no response to the NMDA receptor agonist? | 1. Suboptimal Agonist/Co-agonist Concentration: NMDA receptor activation requires both a glutamate-site agonist (like NMDA) and a co-agonist (glycine or D-serine).[1][2] Insufficient concentration of either will limit receptor activation. 2. Magnesium Block: At negative membrane potentials, magnesium ions (Mg²⁺) block the NMDA receptor channel, preventing ion flow even when agonists are bound.[1] 3. Poor Compound Solubility or Stability: The agonist may not be fully dissolved or may have degraded in the experimental buffer. 4. Low Receptor Expression: The cells or tissue being studied may have low levels of NMDA receptor expression. 5. Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, reducing the response. | 1. Optimize Concentrations: Perform concentration-response curves for both the agonist and co-agonist to determine their optimal concentrations. Ensure the co-agonist is present at a saturating concentration. 2. Depolarize the Cell: In electrophysiology experiments, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.[2] Alternatively, use a Mg²⁺-free external solution. 3. Check Solution Preparation: Verify the solubility of your agonist in the chosen buffer. Prepare fresh solutions for each experiment to avoid degradation. 4. Verify Receptor Expression: Use techniques like Western blotting or immunohistochemistry to confirm NMDA receptor expression in your model system. 5. Rapid Agonist Application: Use a fast perfusion system to apply the agonist for brief periods to minimize desensitization. |
| 2. My cells are dying after agonist application. What is causing this and how can I prevent it? | 1. Excitotoxicity: Over-activation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering excitotoxic cell death pathways.[3] This is a common issue with potent NMDA receptor agonists. 2. High Agonist Concentration: The concentration of the agonist may be too high, leading to sustained and excessive receptor activation. 3. Prolonged Exposure: Continuous exposure to the agonist, even at lower concentrations, can induce excitotoxicity. | 1. Reduce Agonist Concentration: Perform a dose-response curve to find the lowest effective concentration that elicits the desired response without causing widespread cell death. 2. Limit Exposure Time: Apply the agonist for the shortest duration necessary to observe the effect. 3. Use a Channel Blocker: Include a low concentration of a reversible NMDA receptor channel blocker, like MK-801, after the initial activation to terminate the response. 4. Optimize Cell Culture Conditions: Ensure cells are healthy and in a robust state before the experiment, as stressed cells are more susceptible to excitotoxicity. |
| 3. I am seeing high variability in my results between experiments. What are the potential sources of this inconsistency? | 1. Inconsistent Agonist/Co-agonist Concentrations: Small variations in the preparation of agonist solutions can lead to significant differences in receptor activation. 2. Fluctuations in Temperature or pH: NMDA receptor activity is sensitive to changes in temperature and pH.[4][5][6][7] 3. Variable Cell Health and Passage Number: The physiological state of the cells can impact their responsiveness to agonists. 4. Inconsistent Experimental Conditions: Variations in incubation times, solution exchange rates, or recording parameters can introduce variability. | 1. Standardize Solution Preparation: Prepare stock solutions in large batches and aliquot them to ensure consistency. Use precise pipetting techniques. 2. Control Environmental Factors: Maintain a constant temperature and pH in your experimental setup. Use a temperature-controlled stage and buffered solutions. 3. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent culture conditions. Monitor cell health regularly. 4. Maintain Consistent Protocols: Adhere strictly to a detailed experimental protocol, ensuring all parameters are kept constant between experiments. |
| 4. How do I know if the observed effect is specific to NMDA receptor activation? | 1. Off-Target Effects: The agonist may be acting on other receptors or cellular targets. 2. Vehicle Effects: The solvent used to dissolve the agonist (e.g., DMSO) may have its own biological effects. | 1. Use a Specific Antagonist: Pre-incubate your cells or tissue with a specific NMDA receptor antagonist (e.g., AP5 or D-APV) before applying the agonist. The specific effect should be blocked. 2. Run Vehicle Controls: Always include a control group that is treated with the vehicle alone to account for any non-specific effects. |
Experimental Protocols
Protocol 1: Electrophysiological Recording of NMDA Receptor Currents in Cultured Neurons
This protocol describes a whole-cell patch-clamp experiment to measure NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4). For isolating NMDA currents, a Mg²⁺-free version is used.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
NMDA receptor agonist (e.g., NMDA)
-
NMDA receptor co-agonist (e.g., Glycine or D-serine)
-
NMDA receptor antagonist (e.g., D-AP5)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Prepare stock solutions of the agonist, co-agonist, and antagonist. Dilute to the final desired concentration in the external solution immediately before use.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with Mg²⁺-free external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative potential (e.g., -70 mV) to assess baseline currents and cell health.
-
To record NMDA receptor currents, clamp the cell at a depolarized potential (e.g., +40 mV) to relieve any residual Mg²⁺ block.
-
Apply the agonist and co-agonist solution using a rapid perfusion system for a defined duration (e.g., 2-5 seconds).
-
Record the inward current, which represents the activity of NMDA receptors.
-
Wash out the agonists with the external solution until the current returns to baseline.
-
To confirm specificity, pre-apply the antagonist (e.g., 50 µM D-AP5) for 1-2 minutes before co-applying it with the agonists. The agonist-evoked current should be significantly reduced.
Protocol 2: Calcium Imaging of NMDA Receptor Activation in Cell Lines
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without Mg²⁺
-
NMDA receptor agonist and co-agonist
-
Fluorescence microscope or plate reader capable of measuring intracellular calcium.
Procedure:
-
Plate the NMDA receptor-expressing cells in a 96-well plate or on glass-bottom dishes.
-
The following day, load the cells with the calcium indicator according to the manufacturer's instructions (e.g., incubate with 5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C).
-
Wash the cells with Mg²⁺-free HBSS to remove excess dye and to prepare for the experiment.
-
Acquire a baseline fluorescence reading.
-
Add the NMDA receptor agonist and co-agonist to the wells and immediately start recording the change in fluorescence over time.
-
A rapid increase in fluorescence indicates an influx of Ca²⁺ through activated NMDA receptors.
-
As a control, in separate wells, pre-incubate with an NMDA receptor antagonist before adding the agonists. This should prevent the fluorescence increase.
Data Presentation
Table 1: Troubleshooting Summary for Weak or No NMDA Receptor Response
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Agonist Concentration | Too low | Increase concentration systematically | Increased response amplitude |
| Co-agonist Concentration | Too low or absent | Add or increase co-agonist (glycine/D-serine) | Potentiation of the agonist response |
| Membrane Potential | Hyperpolarized (e.g., -70mV) | Depolarize to positive potentials (e.g., +40mV) | Relief of Mg²⁺ block, allowing current flow |
| External Mg²⁺ | Present in solution | Use Mg²⁺-free external solution | Abolition of voltage-dependent block |
| Compound Stability | Degraded | Prepare fresh solutions daily | Consistent and reproducible responses |
Visualizations
Caption: Signaling pathway of NMDA receptor activation.
Caption: Troubleshooting workflow for weak NMDA receptor activation.
References
- 1. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Temperature dependence of NR1/NR2B NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the kinetics and conductance of N-methyl-D-aspartate (NMDA)-receptor activated single channels with temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature dependence of N-methyl-D-aspartate receptor channels and N-methyl-D-aspartate receptor excitatory postsynaptic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactive effects of pH and temperature on N-methyl-D-aspartate receptor activity in rat cortical brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methyl-D-aspartate (NMDA) for Long-Term Potentiation (LTP) Induction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing N-Methyl-D-aspartate (NMDA) concentration for Long-Term Potentiation (LTP) induction. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in your research.
A note on terminology: The compound commonly used to induce chemical LTP (cLTP) is N-Methyl-D-aspartate (NMDA). This guide will use the standard term NMDA.
Frequently Asked Questions (FAQs)
Q1: What is chemical LTP (cLTP) and why is it used?
Chemical LTP is a method for inducing a long-lasting increase in synaptic strength by directly applying chemical agonists to neuronal preparations, such as hippocampal slices or cultured neurons. This technique bypasses the need for specific electrical stimulation protocols, making it particularly useful for studying the molecular mechanisms of LTP in a synchronized and widespread population of synapses.
Q2: What is a recommended starting concentration for NMDA to induce cLTP?
A common starting point for NMDA concentration is in the range of 20-50 µM, applied for a brief period (e.g., 3-5 minutes). However, the optimal concentration is highly dependent on the experimental preparation (species, age, brain region) and conditions. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific setup. Exceedingly high concentrations or prolonged application can lead to excitotoxicity and induce Long-Term Depression (LTD) instead of LTP.
Q3: Why is a co-agonist like Glycine or D-serine necessary for NMDA receptor activation?
NMDA receptors are unique in that they require the binding of both glutamate (or an agonist like NMDA) and a co-agonist to open their ion channel. Glycine and D-serine are the primary endogenous co-agonists in the brain. In many in vitro preparations, the endogenous levels of these co-agonists may not be sufficient for robust NMDA receptor activation. Therefore, it is standard practice to supplement the artificial cerebrospinal fluid (aCSF) with a saturating concentration of a co-agonist.
Q4: Why is it necessary to use a low or magnesium-free aCSF for cLTP induction?
At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is relieved by depolarization of the postsynaptic neuron. For chemical LTP induction, where widespread and synchronous activation is desired without precise electrical stimulation, removing or significantly reducing the extracellular Mg²⁺ concentration is a common strategy to allow for the opening of the NMDA receptor channels upon agonist and co-agonist binding.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Failure to induce LTP | Sub-optimal NMDA concentration | Perform a dose-response experiment. Test a range of NMDA concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to find the optimal level for your preparation. |
| Insufficient co-agonist concentration | Ensure a saturating concentration of glycine (e.g., 10-20 µM) or D-serine (e.g., 10-20 µM) is present in the induction solution. | |
| Incomplete removal of Mg²⁺ block | Prepare fresh magnesium-free aCSF for the induction step. Ensure the perfusion system is thoroughly flushed with the Mg²⁺-free solution before application. | |
| Poor slice health | Slice quality is critical. Ensure proper slicing technique, use of a protective recovery solution (e.g., sucrose-based aCSF), and adequate recovery time (>1 hour) before experiments.[1] Visually inspect slices for a healthy appearance. | |
| Induction of LTD instead of LTP | NMDA concentration is too high or application is too long | Reduce the NMDA concentration or shorten the application duration. High levels of Ca²⁺ influx are required for LTP, while modest, prolonged increases can favor LTD.[2] |
| High baseline noise or instability | Issues with the recording electrode | Ensure the recording electrode has the appropriate resistance. For field recordings, a broken tip can reduce resistance and noise.[3] |
| Grounding issues | Check all grounding connections in your electrophysiology rig. | |
| Perfusion system instability | Ensure a consistent and stable flow rate of aCSF. Fluctuations can cause baseline drift.[4][5] | |
| Variability between experiments | Inconsistent slice quality | Standardize the slicing procedure, including animal age, brain dissection, and recovery conditions. |
| Reagent degradation | Prepare fresh solutions of NMDA and co-agonists for each experiment. |
Data Presentation: NMDA-induced LTP Parameters
Table 1: Recommended Concentration Ranges for Chemical LTP Induction
| Reagent | Typical Concentration Range | Application Time | Notes |
| NMDA | 20 - 100 µM | 3 - 5 minutes | A dose-response curve is highly recommended. |
| Glycine (Co-agonist) | 10 - 200 µM | Co-applied with NMDA | 200 µM is a commonly used concentration in cultured neurons.[6] |
| D-serine (Co-agonist) | 10 - 20 µM | Co-applied with NMDA | D-serine can be more potent than glycine at the NMDA receptor co-agonist site.[7] |
| Mg²⁺ (in aCSF) | 0 - 0.5 mM | During NMDA application | Removal or reduction is required to activate NMDARs. |
Experimental Protocol: Chemical LTP in Acute Hippocampal Slices
This protocol outlines the steps for inducing and recording chemical LTP in the CA1 region of acute rodent hippocampal slices.
1. Solutions and Reagents
-
Sucrose-based Cutting Solution (ice-cold, oxygenated with 95% O₂/5% CO₂):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
-
Standard aCSF (oxygenated with 95% O₂/5% CO₂):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1.3 mM
-
CaCl₂: 2.5 mM
-
-
Magnesium-free aCSF (for induction):
-
Same as standard aCSF, but with MgCl₂ omitted.
-
-
NMDA Stock Solution (e.g., 10 mM in water): Store at -20°C.
-
D-serine Stock Solution (e.g., 10 mM in water): Store at -20°C.
2. Slice Preparation
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.
-
Allow slices to equilibrate to room temperature in standard aCSF for at least 1 hour before recording.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated standard aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
4. Chemical LTP Induction
-
Switch the perfusion solution to a pre-warmed, oxygenated magnesium-free aCSF containing the optimized concentrations of your NMDA agonist (e.g., 40 µM NMDA) and a co-agonist (e.g., 20 µM D-serine).
-
Apply this induction solution for 3-5 minutes.
-
Switch the perfusion back to standard aCSF.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Visualizations
Signaling Pathway for NMDA Receptor-Dependent LTP
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Novel NMDA Receptor Antagonists for Excitotoxicity Prevention
Disclaimer: Direct experimental data on the use of 4-Methyl-hydrogen D-aspartate (4-MHDA) for preventing excitotoxicity is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles of excitotoxicity research and the study of N-methyl-D-aspartate (NMDA) receptor antagonists. This resource is intended to serve as a general framework for researchers investigating novel compounds, such as 4-MHDA, for neuroprotective effects against excitotoxicity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with novel NMDA receptor antagonists.
| Issue | Potential Causes | Troubleshooting Steps |
| No observable neuroprotective effect of the test compound against NMDA-induced excitotoxicity. | 1. Suboptimal Compound Concentration: The concentration of the antagonist may be too low to effectively block NMDA receptors. 2. Compound Instability: The compound may be degrading in the experimental medium. 3. Incorrect Timing of Administration: The antagonist might be added too late relative to the excitotoxic insult. 4. Inadequate Excitotoxic Insult: The concentration or duration of NMDA exposure may be too high, causing overwhelming cell death that cannot be rescued. | 1. Perform a dose-response curve to determine the optimal concentration of the antagonist. 2. Verify the stability of the compound in your culture medium over the time course of the experiment. Consider preparing fresh solutions for each experiment. 3. Co-administer the antagonist with NMDA or pre-incubate with the antagonist before the excitotoxic insult. 4. Titrate the NMDA concentration and exposure time to induce a consistent, sub-maximal level of cell death (e.g., 50-70%). |
| Test compound exhibits cytotoxicity at concentrations intended for neuroprotection. | 1. Off-Target Effects: The compound may have unintended toxic effects on cellular processes unrelated to NMDA receptor antagonism. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. 3. Compound Impurities: The synthesized compound may contain toxic impurities. | 1. Assess the cytotoxicity of the compound alone (without the excitotoxic insult) across a range of concentrations. 2. Ensure the final concentration of the solvent in the culture medium is below its toxic threshold (typically <0.1% for DMSO). Run a vehicle control. 3. Verify the purity of the compound using analytical methods such as HPLC or mass spectrometry. |
| High variability in experimental results between replicates or experiments. | 1. Inconsistent Cell Health: Variations in cell density, passage number, or overall health can affect their susceptibility to excitotoxicity. 2. Inconsistent Reagent Preparation: Variability in the preparation of NMDA or antagonist solutions. 3. Fluctuations in Incubation Conditions: Inconsistent temperature, CO2 levels, or humidity. | 1. Standardize cell culture conditions, including seeding density and passage number. Only use healthy, actively dividing cells. 2. Prepare fresh solutions of NMDA and the antagonist for each experiment from a common stock. 3. Ensure incubators are properly calibrated and maintained. |
Frequently Asked Questions (FAQs)
???+ question "What is the proposed mechanism of action for a novel NMDA receptor antagonist like 4-MHDA in preventing excitotoxicity?" Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death.[1][2] This overstimulation causes a massive influx of calcium ions (Ca2+) into the neuron.[2] The elevated intracellular Ca2+ activates a cascade of detrimental enzymes, including proteases, lipases, and endonucleases, which degrade cellular components and lead to cell death.[2] A novel NMDA receptor antagonist, such as 4-MHDA, is hypothesized to prevent excitotoxicity by binding to the NMDA receptor and blocking the influx of Ca2+, thereby interrupting this neurotoxic cascade.
???+ question "What are the critical first steps in characterizing the neuroprotective potential of a new compound?" The initial characterization should involve determining the compound's cytotoxicity and its efficacy in a dose-dependent manner. First, establish a concentration range where the compound itself is not toxic to the neuronal cells. This is typically done by incubating the cells with the compound alone and assessing cell viability. Next, perform a dose-response experiment where different concentrations of the compound are tested for their ability to protect against a standardized excitotoxic insult (e.g., a specific concentration of NMDA for a set duration). This will help identify the optimal, non-toxic concentration for neuroprotection.
???+ question "Which experimental models are suitable for studying excitotoxicity and neuroprotection?"
- Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., cortex, hippocampus) of rodents are considered a gold standard as they closely mimic the in vivo environment.
- Organotypic Slice Cultures: These are thin slices of brain tissue cultured in vitro, which preserve the local cellular architecture and synaptic connections.
- Immortalized Neuronal Cell Lines: Cell lines such as SH-SY5Y or PC12 can be used for initial high-throughput screening, although they may not fully recapitulate the physiology of primary neurons.
???+ question "How can I quantify excitotoxicity and neuroprotection in my experiments?" Several assays can be used to measure cell viability and death:
- Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
- MTT or MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.
- Fluorescent Viability Stains: Dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stain dead cells red) allow for direct visualization and quantification of live/dead cells.
- Immunocytochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3) or neuronal integrity (e.g., MAP2, NeuN).
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Cortical Neurons
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 24-well plate coated with poly-D-lysine.
-
Cell Culture: Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.
-
Preparation for Excitotoxicity:
-
Prepare a stock solution of NMDA (e.g., 10 mM in sterile water).
-
Prepare a stock solution of your test antagonist (e.g., 4-MHDA) in a suitable solvent (e.g., DMSO or sterile water).
-
-
Induction of Excitotoxicity:
-
Gently wash the neurons twice with a pre-warmed, serum-free, and growth factor-free medium.
-
Add the medium containing the desired concentration of NMDA (e.g., 100 µM).
-
For the neuroprotection group, co-administer the test antagonist at the desired concentration. Include appropriate controls: vehicle-only, antagonist-only, and NMDA-only.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C and 5.5% CO2.
-
Assessment of Cell Viability: After the incubation period, quantify cell death and viability using an appropriate method, such as the LDH assay or live/dead cell staining.
Protocol 2: Assessment of Neuroprotection using LDH Assay
-
Collect Supernatant: After the excitotoxicity induction period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH assay reagent mixture (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.
-
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Determine the amount of LDH release for each condition.
-
Normalize the results to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
-
Calculate the percentage of neuroprotection afforded by the test antagonist.
-
Data Presentation
Table 1: Illustrative Dose-Response of a Hypothetical NMDA Receptor Antagonist (Compound X) on Neuronal Viability
| Concentration of Compound X (µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (NMDA only) | 45.2 ± 5.1 |
| 0.1 | 52.8 ± 4.8 |
| 1 | 68.4 ± 6.2 |
| 10 | 85.1 ± 3.9 |
| 100 | 88.3 ± 4.5 |
| 100 (Compound X only) | 98.7 ± 2.3 |
| Untreated Control | 100 ± 3.5 |
Table 2: Illustrative Cytotoxicity Profile of a Hypothetical NMDA Receptor Antagonist (Compound X)
| Concentration of Compound X (µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.1 |
| 1 | 99.2 ± 3.7 |
| 10 | 97.5 ± 4.5 |
| 100 | 95.8 ± 5.2 |
| 200 | 80.3 ± 6.8 |
| 500 | 55.1 ± 7.3 |
Visualizations
Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of an antagonist.
Caption: A typical experimental workflow for screening neuroprotective compounds against excitotoxicity.
References
Technical Support Center: Troubleshooting Inconsistent Results in NMDA Receptor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving N-Methyl-D-aspartate (NMDA) receptors. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to prepare and store NMDA solutions to ensure consistent experimental outcomes?
A1: Inconsistent NMDA solution preparation is a major source of experimental variability. For reproducible results, it is crucial to follow a standardized protocol.
-
Solubility: NMDA is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/ml and in DMSO at about 5 mg/ml.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in water or DMSO.[1][2] If using water, filter-sterilize the solution through a 0.22 µm filter before use.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] Crystalline NMDA solid should be stored at -20°C and is stable for at least four years.[1]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution on the day of the experiment.[2] Avoid storing aqueous solutions for more than one day.[1] When diluting from a DMSO stock, ensure the final DMSO concentration in the experimental buffer is less than 0.1% to prevent solvent-induced artifacts.
Q2: My NMDA-induced responses in patch-clamp recordings are diminishing over time (rundown). What are the potential causes and solutions?
A2: Receptor rundown, characterized by a progressive decrease in current amplitude with repeated agonist application, is a common issue in patch-clamp recordings of NMDA receptors.
-
Calcium-Dependent Desensitization: NMDA receptors are highly permeable to Ca²⁺.[3] The resulting increase in intracellular calcium can trigger feedback mechanisms that lead to receptor desensitization.[4][5] Including a calcium chelator, such as EGTA or BAPTA, in your intracellular pipette solution can help mitigate this effect.[4][5]
-
Phosphorylation State: The phosphorylation state of the NMDA receptor or associated proteins can regulate its sensitivity.[4] Intracellular ATP is necessary to maintain phosphorylation. Ensure your internal solution contains an adequate concentration of ATP to support kinase activity. Conversely, excessive phosphatase activity can lead to dephosphorylation and rundown.
-
Use-Dependence of Blockers: If you are using an open-channel blocker, remember that its binding is use-dependent, meaning the channel must be open for the blocker to exert its effect.[6] Ensure you are co-applying NMDA and a co-agonist like glycine to activate the receptors.[6]
Q3: I am observing high variability in my NMDA-induced excitotoxicity assays. What factors could be contributing to this?
A3: Excitotoxicity assays are sensitive to a variety of experimental parameters, which can lead to significant variability.
-
Cell Culture Age and Density: The susceptibility of neurons to NMDA-induced excitotoxicity can change with their developmental stage in culture.[7][8] Standardize the number of days in vitro (DIV) for your neuronal cultures to ensure a consistent receptor subunit expression profile.[7] Plating density can also influence neuronal health and vulnerability.
-
NMDA Exposure Time and Concentration: The duration and concentration of NMDA application are critical.[3] Short, high-concentration pulses may not fully mimic chronic excitotoxicity, while prolonged exposure to low concentrations can also induce cell death. It is essential to perform a careful dose-response and time-course analysis to determine the optimal conditions for your specific cell type.[3]
-
Co-agonist Availability: NMDA receptor activation requires the binding of a co-agonist, typically glycine or D-serine.[3][6] Ensure that your experimental medium contains a saturating concentration of a co-agonist to achieve consistent receptor activation.
-
Receptor Subunit Composition: The subunit composition of NMDA receptors (e.g., the ratio of GluN2A to GluN2B subunits) influences their pharmacological and biophysical properties, including their sensitivity to excitotoxicity.[7] This composition can vary between different neuronal populations and with developmental stage.[7]
Q4: My calcium imaging experiments show inconsistent or artifactual signals following NMDA application. How can I troubleshoot this?
A4: Calcium imaging is a powerful technique but is prone to artifacts that can be mistaken for genuine neuronal activity.
-
Motion Artifacts: Movement of the sample during imaging can cause sudden, large fluctuations in fluorescence.[9] These can be identified by their synchronized appearance across multiple cells.[9] Use image registration algorithms to correct for motion computationally, or employ a two-channel imaging approach with a calcium-independent fluorescent protein to subtract motion-related signals.[9]
-
Photobleaching: Continuous exposure to excitation light can lead to a gradual decrease in the fluorescence signal.[9] To minimize photobleaching, reduce the laser power and pixel dwell time.[9]
-
Neuropil Contamination: Out-of-focus fluorescence from the surrounding neuropil can spill into the region of interest (ROI) of a neuron, leading to an overestimation of its activity.[9] Use high-resolution imaging techniques and carefully draw ROIs to exclude the surrounding neuropil. Neuropil subtraction algorithms can also be applied during data analysis.[9]
-
Indicator Health and Leakage: Ensure cells are healthy, as compromised cells can leak the calcium indicator or compartmentalize it within organelles, leading to spurious signals.[9] Genetically encoded calcium indicators (GECIs) are generally less prone to leakage than chemical dyes.[9]
Troubleshooting Guides
Guide 1: Inconsistent Electrophysiological Recordings
| Symptom | Potential Cause | Troubleshooting Steps |
| No NMDA-evoked current | 1. Inactive NMDA solution. 2. Absence of co-agonist. 3. Voltage-dependent Mg²⁺ block. | 1. Prepare fresh NMDA solution. 2. Ensure the presence of glycine or D-serine in the external solution. 3. Depolarize the cell membrane (e.g., to +40 mV) to relieve the Mg²⁺ block. |
| Small or variable current amplitude | 1. Receptor desensitization. 2. Low receptor expression. 3. Partial agonist application. | 1. Include a calcium chelator (e.g., BAPTA) in the internal solution. 2. Use a cell line with known high expression of NMDA receptors or transfect cells to overexpress the desired subunits. 3. Ensure rapid and complete solution exchange around the cell. |
| Current rundown over time | 1. Dephosphorylation of the receptor. 2. "Washout" of essential intracellular components. | 1. Include ATP and a regenerating system in the internal solution. 2. Use the perforated patch technique to preserve the intracellular environment. |
Guide 2: Unreliable Calcium Imaging Data
| Symptom | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. Autofluorescence of the culture medium or plate. 2. Suboptimal dye loading or indicator expression. | 1. Use phenol red-free medium for imaging. 2. Optimize dye concentration and loading time, or use a promoter that drives strong expression of the GECI. |
| No response to NMDA | 1. Insufficient NMDA concentration. 2. Cells are not viable. 3. Mg²⁺ block is not relieved. | 1. Perform a dose-response curve to determine the optimal NMDA concentration. 2. Check cell viability with a live/dead stain. 3. Depolarize the cells (e.g., with high extracellular K⁺) to relieve the Mg²⁺ block. |
| Spontaneous, widespread fluorescence changes | 1. Motion artifacts. 2. Spontaneous network activity in dense cultures. | 1. Use image registration software or a ratiometric imaging approach. 2. Add antagonists for AMPA/kainate receptors (e.g., CNQX) to isolate NMDA receptor-mediated responses.[10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
-
Cell Preparation: Culture primary neurons or a suitable cell line (e.g., HEK293 cells transfected with NMDA receptor subunits) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Establish a stable baseline recording in the external solution.
-
Rapidly perfuse the cell with the external solution containing 100 µM NMDA.
-
To observe the voltage-dependent block, apply a voltage ramp from -100 mV to +60 mV during the NMDA application.
-
Wash out the NMDA solution to allow the current to return to baseline.
-
Protocol 2: Calcium Imaging of NMDA Receptor Activity
-
Cell Preparation and Indicator Loading:
-
Plate cells on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or use cells stably expressing a GECI (e.g., GCaMP).
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal (F₀).
-
Perfuse the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM).
-
Record the change in fluorescence over time (F).
-
Calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀.
-
-
Controls:
-
Perform a control experiment without NMDA to assess baseline fluorescence stability.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence response.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Various facets of excitotoxicity [explorationpub.com]
- 4. Regulation of glycine-insensitive desensitization of the NMDA receptor in outside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Developmental Changes in NMDA Neurotoxicity Reflect Developmental Changes in Subunit Composition of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of N-Methyl-D-aspartate (NMDA)
A Note on Nomenclature: The compound "4-Methyl-hydrogen D-aspartate" is understood to be N-Methyl-D-aspartate (NMDA), a widely used excitatory amino acid neurotransmitter analog. This guide addresses researchers, scientists, and drug development professionals on minimizing the off-target effects of NMDA in experimental settings.
Troubleshooting Guide
Users may encounter several issues during experiments with NMDA that could indicate off-target effects or experimental variability. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Phenotypic Results | The observed effect may be due to NMDA interacting with unintended targets, or the intended target may have unknown functions.[1] | 1. Verify Compound Purity: Use techniques like LC-MS or NMR to confirm the identity and purity of your NMDA sample.[1]2. Perform Dose-Response Curve: Off-target effects can have different potency profiles. A full dose-response curve can help distinguish them from on-target effects.[1]3. Use a Structurally Unrelated Agonist: Test a different NMDA receptor agonist with a different chemical structure. If this second compound does not produce the same unexpected phenotype, it suggests an off-target effect of your initial NMDA batch.[1] |
| High Cytotoxicity at Expected Non-Toxic Concentrations | Off-target binding to a critical protein, such as an ion channel or a key enzyme, may be inducing cytotoxicity.[2] | 1. Cell Viability Assay: Run an MTT or trypan blue assay across a range of NMDA concentrations to determine the precise toxicity threshold.[2]2. Screen Against Toxicity Panels: Consider screening against a panel of known toxicopharmacological targets to identify potential off-target interactions.[2] |
| Inconsistent Results Across Different Cell Lines | The expression levels of the on-target NMDA receptor subunits or potential off-target proteins may vary significantly between cell lines.[2] | 1. Quantify Receptor Expression: Use qPCR or Western blotting to quantify the expression levels of NMDA receptor subunits (e.g., GluN1, GluN2A-D) in your cell lines.2. Consult Expression Databases: Use resources like the Cancer Cell Line Encyclopedia (CCLE) or other expression atlases to check for known variations in target and off-target expression. |
| High Background Signal in Binding Assays | This could be due to compound autofluorescence, non-specific binding to assay components, or poor experimental technique.[1] | 1. Control for Autofluorescence: Run a control with NMDA alone (no protein) to measure its intrinsic fluorescence.[1]2. Optimize Blocking Agents: Increase the concentration or try different blocking agents (e.g., BSA, casein) in your assay buffer to reduce non-specific binding.3. Ensure Proper Plate Sealing: In thermal shift assays, ensure the plate is properly sealed to prevent evaporation and inconsistent results.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of NMDA?
A1: NMDA's primary on-target effect is the activation of NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][4] These receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits.[4] Activation requires the binding of both glutamate (or an agonist like NMDA) to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[3][5] A key feature of NMDA receptors is their voltage-dependent block by magnesium ions (Mg2+), which is relieved by depolarization of the postsynaptic membrane.[3]
Potential off-target effects can arise from several sources:
-
Subunit Specificity: NMDA may exhibit different affinities for various NMDA receptor subunit combinations (e.g., GluN2A vs. GluN2D), which can be considered an off-target effect if a specific subtype is intended for study.
-
Interaction with Other Receptors: At high concentrations, NMDA could potentially interact with other glutamate receptors (AMPA, kainate) or unrelated receptors.
-
Metabolic Effects: Cellular metabolism can be altered by high concentrations of amino acid derivatives.
-
Contaminants: Impurities in the NMDA sample could have their own biological activities.[1]
Q2: How can I experimentally verify that NMDA is engaging its intended target in my cellular model?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment.[1] It operates on the principle that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[1]
-
Cell Treatment: Incubate intact cells with NMDA at your desired experimental concentration. Include a vehicle control (e.g., DMSO or saline).
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis: After heating, lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble (unfolded) proteins in the supernatant from the aggregated (denatured) proteins in the pellet.
-
Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., a specific NMDA receptor subunit) using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A rightward shift in the curve for the NMDA-treated group compared to the vehicle control indicates target engagement.[1]
Below is a diagram illustrating the general workflow for a CETSA experiment.
Caption: General workflow for a CETSA experiment.
Q3: What methods can I use to screen for potential off-target binding of NMDA?
A3: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor, which can be its intended target or a potential off-target.[2] This can be performed as a broad-panel screen offered by many contract research organizations (CROs) against a wide array of receptors, kinases, and ion channels.[2]
-
Objective: To determine the inhibitor constant (Ki) of NMDA for a panel of potential off-target receptors.
-
Materials:
-
Cell membranes or purified proteins expressing the target receptors.
-
A specific radioligand for each target receptor (e.g., ³H-labeled).
-
NMDA at a range of concentrations.
-
A known non-labeled ligand for each target receptor (for determining non-specific binding).
-
Assay buffer and filter plates.
-
-
Procedure:
-
Incubation: In a multi-well plate, combine the receptor-expressing membranes, the specific radioligand, and varying concentrations of NMDA. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
Separation: Rapidly filter the contents of each well to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.[2]
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Plot the radioactive counts against the logarithm of the NMDA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NMDA that displaces 50% of the radioligand).[2]
-
Calculate the Ki value using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.
-
The following table summarizes hypothetical binding affinities to illustrate how data from such a screen might look.
| Target | Binding Affinity (Ki, nM) | Interpretation |
| NMDA Receptor (GluN2A) | 50 | On-Target |
| NMDA Receptor (GluN2D) | 250 | Potential on-target, lower affinity |
| AMPA Receptor | > 10,000 | Likely no significant off-target binding |
| Kainate Receptor | > 10,000 | Likely no significant off-target binding |
| 5-HT2A Receptor | > 10,000 | Likely no significant off-target binding |
Q4: Can you illustrate the primary signaling pathway activated by NMDA?
A4: Yes. Upon binding of NMDA and a co-agonist (glycine/D-serine) and subsequent membrane depolarization, the NMDA receptor channel opens, allowing an influx of Ca²⁺ ions. This calcium influx acts as a critical second messenger, activating numerous downstream signaling cascades, most notably the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which plays a pivotal role in synaptic plasticity.[4]
Caption: Simplified NMDA receptor signaling cascade.
Q5: What is the logical workflow to follow if I suspect my results are influenced by off-target effects?
A5: A systematic approach is crucial to diagnose and mitigate potential off-target effects. The following workflow can guide your investigation.
Caption: Logical workflow for investigating unexpected phenotypic results.[1]
References
"controlling for desensitization of NMDA receptors with 4-Methyl-hydrogen D-aspartate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the control of N-methyl-D-aspartate (NMDA) receptor desensitization. While specific data on the direct use of 4-Methyl-hydrogen D-aspartate (4-MHDA), also known as D-Aspartic acid β-methyl ester hydrochloride, in controlling NMDA receptor desensitization is not extensively available in current literature, this guide offers broadly applicable principles and protocols for investigating the effects of novel compounds on this critical physiological process.
Frequently Asked Questions (FAQs)
Q1: What is NMDA receptor desensitization?
A1: NMDA receptor desensitization is a process where the receptor's response to a continuous presence of agonists, like glutamate and glycine, decreases over time. This intrinsic negative feedback mechanism protects neurons from excitotoxicity that could result from excessive calcium influx.[1][2] There are two primary forms of desensitization: glycine-independent and glycine-dependent desensitization.[2]
Q2: Why is it important to control for NMDA receptor desensitization in experiments?
A2: Controlling for desensitization is crucial for obtaining reproducible and interpretable results in studies of NMDA receptor function. Uncontrolled desensitization can lead to an underestimation of the effects of agonists or antagonists, and can confound the interpretation of data in drug screening and kinetic studies.[3]
Q3: What are the common molecular mechanisms underlying NMDA receptor desensitization?
A3: Desensitization is a complex process involving conformational changes in the receptor protein. One key mechanism involves a weakening of agonist affinity after the channel has been activated.[2] Another form results in the channel entering a long-lived, non-conducting state.[2] The subunit composition of the NMDA receptor, particularly the type of GluN2 subunit, significantly influences the rate and extent of desensitization.[4] Intracellular factors, such as calcium and protein kinases, also play a modulatory role.[1]
Q4: How can one experimentally measure NMDA receptor desensitization?
A4: The most common method is through whole-cell patch-clamp electrophysiology.[5] A rapid application of a saturating concentration of NMDA and a co-agonist (like glycine) will elicit an inward current that peaks and then decays to a steady-state level. The extent of desensitization is typically quantified as the ratio of the steady-state current to the peak current.[3]
Q5: Are there any known compounds that can modulate NMDA receptor desensitization?
A5: Yes, various compounds can modulate desensitization. For instance, the sensitivity of the receptor to desensitization can be influenced by allosteric modulators. The degree of desensitization can also be affected by the concentration of the agonists themselves.[2] Additionally, agents that interfere with the interaction of the receptor with intracellular scaffolding proteins, like PSD-95, have been shown to alter desensitization properties.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at controlling or measuring NMDA receptor desensitization.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in desensitization between cells. | 1. Inconsistent cell health or passage number. 2. Variable expression levels of NMDA receptor subunits. 3. Inconsistent agonist application speed or concentration. | 1. Use cells from a consistent, low passage number and ensure optimal culture conditions. 2. For recombinant expression systems, verify consistent transfection efficiency. 3. Utilize a rapid perfusion system with a consistent flow rate to ensure uniform agonist application.[6] |
| No observable desensitization. | 1. The specific NMDA receptor subtype being studied may exhibit very slow or minimal desensitization. 2. The duration of agonist application is too short. 3. The concentration of the agonist is not saturating. | 1. Confirm the subunit composition of your NMDA receptors. 2. Increase the duration of agonist application to several seconds or longer. 3. Perform a dose-response curve to determine the saturating concentration of your agonists. |
| Rapid current rundown masking desensitization. | 1. "Rundown" is a common phenomenon in patch-clamp recordings where the current amplitude decreases over time due to factors unrelated to desensitization. 2. Instability of the gigaohm seal. | 1. Allow the whole-cell configuration to stabilize for several minutes before recording. Use an internal solution that helps maintain receptor stability. 2. Ensure a high-quality seal (>1 GΩ) is formed and maintained throughout the experiment.[7] |
| The test compound appears to have no effect on desensitization. | 1. The compound may not be active at the concentration tested. 2. The compound may have poor solubility or stability in the experimental buffer. 3. The mechanism of desensitization in your system is not targeted by the compound. | 1. Test a wide range of concentrations of your compound. 2. Verify the solubility and stability of your compound in the recording solution. 3. Consider investigating different aspects of NMDA receptor function that your compound might be modulating. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Desensitization
This protocol describes a standard method for measuring NMDA receptor desensitization in cultured neurons or heterologous expression systems.
Materials:
-
Cultured cells expressing NMDA receptors.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 D-glucose, 0.01 Glycine, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonist solution: External solution containing a saturating concentration of NMDA (e.g., 100 µM).
-
Patch-clamp rig with a rapid solution exchange system.
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Rapidly apply the agonist solution for a prolonged period (e.g., 10-20 seconds).
-
Record the evoked inward current. The current will peak and then decay to a steady-state level.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
To test the effect of a compound (e.g., 4-MHDA), pre-incubate the cell with the compound in the external solution for a defined period before co-applying it with the agonist solution.
-
Analyze the data by measuring the peak current amplitude (I_peak) and the steady-state current amplitude (I_ss). Calculate the extent of desensitization as the ratio (I_ss / I_peak).
Visualizations
Caption: Simplified signaling pathway of NMDA receptor activation and desensitization.
Caption: General experimental workflow for testing a compound's effect on NMDA receptor desensitization.
References
- 1. Calcium-Dependent Desensitization of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Decrease in NMDA Receptor Desensitization Associated with Shift to Synapse and Interaction with Postsynaptic Density-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor subunits: function and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"storage and handling best practices for 4-Methyl-hydrogen D-aspartate hydrochloride"
This technical support center provides best practices for the storage and handling of 4-Methyl-hydrogen D-aspartate hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of 4-Methyl-hydrogen D-aspartate hydrochloride?
A1: The solid form of 4-Methyl-hydrogen D-aspartate hydrochloride should be stored in a tightly sealed container in a dry place.[1] For long-term storage, it is recommended to keep it at room temperature.[1]
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve the compound in an appropriate solvent such as sterile water or a buffer solution. For some applications, organic solvents like DMSO can be used, but it is crucial to ensure the final concentration of the organic solvent is minimal in the experimental setup to avoid off-target effects.
Q3: How should I store stock solutions of 4-Methyl-hydrogen D-aspartate hydrochloride?
A3: Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. Some sources suggest that aqueous solutions of similar compounds should not be stored for more than one day. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
| Storage Condition | Recommended Duration |
| Solid Form | Room Temperature (long-term) |
| Aqueous Solution | Prepare fresh (do not store > 24 hours) |
| Stock Solution (-20°C) | Up to 1 month |
| Stock Solution (-80°C) | Up to 6 months |
Q4: What are the general safety precautions for handling this compound?
A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting Guides
Issue 1: I am not observing the expected biological effect in my experiment.
-
Question: I've applied 4-Methyl-hydrogen D-aspartate hydrochloride to my cell culture/animal model, but I'm not seeing any effect. What could be the reason?
-
Answer: There are several potential reasons for a lack of experimental effect:
-
Compound Degradation: Ensure that the compound and any prepared solutions have been stored correctly and are within their recommended shelf life. Aqueous solutions are particularly prone to degradation and should be made fresh.
-
Incorrect Concentration: The effective concentration of NMDA receptor agonists can vary significantly between different experimental systems. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific model.
-
Presence of Antagonists: Verify that your experimental medium or buffer does not contain any known NMDA receptor antagonists.
-
Cell Health and Receptor Expression: Confirm the viability of your cells or the health of your animal model. Ensure that the target cells express a sufficient level of NMDA receptors. For in vitro cultures, using cells within a consistent and low passage number is recommended.
-
Issue 2: I am observing high mortality in my in vivo experiments.
-
Question: After administering 4-Methyl-hydrogen D-aspartate hydrochloride to my animal model, I am seeing a high rate of mortality. What can I do to troubleshoot this?
-
Answer: High mortality is often due to the narrow therapeutic window of NMDA receptor agonists, primarily caused by excitotoxicity.
-
Dose-Response Evaluation: It is critical to perform a thorough dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model, considering factors like strain, age, and sex.
-
Route and Rate of Administration: The method and speed of administration can significantly impact the compound's toxicity. Consider optimizing these parameters.
-
Blood-Brain Barrier Disruption: NMDA receptor activation can increase the permeability of the blood-brain barrier. This can lead to an altered influx of the compound and other substances into the brain, potentially causing neuroinflammation and toxicity. Consider assessing BBB integrity in your experiments.
-
Issue 3: I am seeing precipitation in my prepared solution.
-
Question: My solution of 4-Methyl-hydrogen D-aspartate hydrochloride has become cloudy or has a visible precipitate. Is it still usable?
-
Answer: Precipitation indicates that the compound is no longer fully dissolved and the solution should not be used as the actual concentration will be unknown.
-
Solubility Limits: Ensure that you have not exceeded the solubility limit of the compound in your chosen solvent.
-
pH of the Solution: The pH of the buffer can affect the solubility of the compound. Check and adjust the pH if necessary.
-
Temperature: Solubility can be temperature-dependent. Ensure the solution is at the appropriate temperature for dissolution. Gentle warming may help, but be cautious of potential degradation at higher temperatures.
-
Experimental Protocols
Protocol: Induction of Excitotoxicity in Primary Neurons
This protocol provides a general framework for inducing excitotoxicity in primary neuron cultures using an NMDA receptor agonist. It should be optimized for your specific cell type and experimental conditions.
-
Cell Culture: Plate primary neurons on Poly-D-lysine coated surfaces at the desired density in a suitable culture medium (e.g., Neurobasal® medium supplemented with B-27). Allow the neurons to mature in culture (typically 10-14 days in vitro).
-
Preparation of NMDA Solution: Prepare a fresh, concentrated stock solution of 4-Methyl-hydrogen D-aspartate hydrochloride in a sterile, pH-balanced culture medium or buffer. A 1000x stock is common.
-
Treatment:
-
Gently remove half of the conditioned medium from the neuronal cultures and save it in an incubator to maintain its temperature and pH.
-
Add the prepared NMDA stock solution to the remaining medium in the culture plate to achieve the final desired concentration (e.g., 25-100 µM).
-
Incubate the neurons for the desired duration (e.g., 15-60 minutes) at 37°C in a humidified 5% CO₂ incubator.
-
-
Wash and Recovery:
-
After the treatment period, gently wash the neurons once with pre-warmed, fresh culture medium.
-
Replace the medium with the saved conditioned medium.
-
Return the cultures to the incubator and allow them to recover for a specified period (e.g., 6-24 hours) before assessing cell viability or other endpoints.[2]
-
-
Assessment of Excitotoxicity: Neuronal death can be quantified using various assays, such as the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.[2]
Visualizations
Caption: Workflow for proper storage and handling, with potential troubleshooting points.
Caption: Signaling cascade leading to excitotoxicity upon NMDA receptor activation.
References
Validation & Comparative
"comparing potency of 4-Methyl-hydrogen D-aspartate and other NMDA agonists"
A comprehensive guide comparing the potency of N-Methyl-D-aspartate (NMDA) and other NMDA receptor agonists for researchers, scientists, and drug development professionals. This guide provides an objective comparison of agonist performance, supported by experimental data, detailed methodologies, and clear visualizations of signaling pathways and experimental workflows.
Comparing the Potency of NMDA Receptor Agonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] Its activation requires the binding of both a primary agonist to the GluN2 subunit (typically glutamate) and a co-agonist to the GluN1 subunit (either glycine or D-serine).[1] This guide focuses on comparing the potency of various agonists that act at the glutamate-binding site. The potency of an agonist is a measure of the concentration required to produce a defined effect. A common metric for potency is the half-maximal effective concentration (EC50), which is the concentration of an agonist that induces a response halfway between the baseline and the maximum response. A lower EC50 value signifies a higher potency.[1]
Quantitative Comparison of NMDA Receptor Agonist Potency
The following table summarizes the EC50 values for several key NMDA receptor agonists. These values represent the concentration of the agonist required to elicit a half-maximal response and are indicative of their potency.
| Agonist | EC50 (µM) | Cell Type | Notes |
| L-Glutamate | 1.39 - 2.3 | Mouse embryonic hippocampal neurons, Cultured hippocampal neurons | The primary endogenous full agonist.[1][3] Its potency can be influenced by the specific GluN2 subunit composition of the receptor.[1] |
| N-Methyl-D-aspartate (NMDA) | 11 - 20.9 | DIV 7 and DIV 16 rat hippocampal neurons | The prototypical synthetic partial agonist for which the receptor is named.[1][3][4] |
| D-Aspartate | ~28 | Not specified in the provided context | An endogenous agonist, approximately one order of magnitude less potent than L-Glutamate.[1] |
| L-Aspartate | Slightly lower potency than glutamate | Cultured hippocampal neurons | An endogenous agonist, but detailed dose-response parameters are less consistently reported in direct comparison to NMDA and glutamate.[3] |
| Quinolinic Acid | 2300 | Mouse embryonic hippocampal neurons | Significantly less potent than L-glutamate.[4][5] |
Experimental Protocols for Determining Agonist Potency
The potency of NMDA receptor agonists is determined through various experimental techniques that measure the functional response of the receptor to the agonist. The two primary methods are whole-cell patch-clamp electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through NMDA receptors upon agonist application.[3]
Methodology:
-
Cell Preparation: Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rodents on coverslips.[3]
-
Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope.[6]
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.[3][7]
-
Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -60 mV or -70 mV).[3]
-
Agonist Application: A series of increasing concentrations of the NMDA receptor agonist are applied to the neuron via a perfusion system. A co-agonist like glycine is typically present in the extracellular solution.[3]
-
Data Acquisition and Analysis: The resulting inward ion currents are recorded. The peak or steady-state current amplitude at each concentration is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. This curve is then fitted to the Hill equation to determine the EC50 and Hill slope.[3]
Calcium Imaging
This method indirectly measures NMDA receptor activation by detecting the influx of calcium (Ca2+), a key ion that passes through the NMDA receptor channel.[3][8]
Methodology:
-
Cell Preparation and Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2).[4][8]
-
Imaging Setup: The coverslip with the dye-loaded neurons is placed in an imaging chamber on a fluorescence microscope.
-
Agonist Application: Different concentrations of the NMDA receptor agonist are applied to the cells.[4]
-
Image Acquisition: Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.[4]
-
Data Analysis: The change in fluorescence is normalized to the baseline fluorescence. A dose-response curve is generated by plotting the normalized fluorescence response against the agonist concentration, and the EC50 is calculated by fitting the data to the Hill equation.[3]
Visualizing Key Processes
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor initiates a cascade of intracellular events crucial for synaptic plasticity. The following diagram illustrates the key steps in this signaling pathway.
Caption: NMDA Receptor signaling cascade upon agonist and co-agonist binding.
Experimental Workflow for Determining Agonist Potency
The following diagram outlines the typical workflow for assessing the potency of an NMDA receptor agonist using either whole-cell patch-clamp or calcium imaging.
Caption: Workflow for determining the potency (EC50) of an NMDA receptor agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to NMDA Receptor Agonists in Long-Term Potentiation (LTP) Studies
An Objective Analysis of N-Methyl-D-aspartate (NMDA) for Chemical LTP Induction
For researchers in neuroscience and drug development, understanding the tools available for studying synaptic plasticity is paramount. Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism believed to underlie learning and memory.[1][2][3][4] While electrical stimulation protocols are the traditional method for inducing LTP, chemical induction offers a valuable alternative for widespread and targeted activation of specific pathways.
This guide provides a comparative overview of N-Methyl-D-aspartate (NMDA), the canonical agonist used for inducing chemical LTP (cLTP), by examining its performance, underlying mechanisms, and experimental protocols.
A note on "4-Methyl-hydrogen D-aspartate": Literature searches did not yield significant results for a compound named "4-Methyl-hydrogen D-aspartate" in the context of LTP research. The primary and most extensively studied exogenous agonist for the NMDA receptor is N-Methyl-D-aspartate itself. Therefore, this guide will focus on NMDA as the principal agent for cLTP induction.
Performance Comparison: NMDA in Chemical LTP
Direct application of NMDA to neuronal preparations, such as hippocampal slices, can reliably induce a form of synaptic potentiation.[5] This process, often referred to as chemical LTP (cLTP), relies on the activation of NMDA receptors (NMDARs), leading to a cascade of intracellular events that mirror those seen in electrically-induced LTP.[1][6]
The effectiveness of NMDA in inducing LTP is concentration-dependent. Stronger activation of NMDARs, leading to larger increases in postsynaptic calcium, is required to trigger LTP.[1] In contrast, modest activation can lead to long-term depression (LTD).[1]
| Parameter | N-Methyl-D-aspartate (NMDA) | Supporting Data Source |
| Typical Concentration | 20-50 µM | [5][7] |
| Co-agonist Requirement | Glycine (e.g., 50 µM) or D-serine is required for NMDAR activation.[7] | [7] |
| Induction Duration | Brief bath application, typically 3-5 minutes.[5][7] | [5][7] |
| Resulting Potentiation | Significant and persistent increase in excitatory postsynaptic potential (EPSP) amplitude or slope. | [7] |
| Mechanism | Directly activates synaptic and extrasynaptic NMDA receptors, leading to Ca2+ influx.[1][8] | [1][8] |
Experimental Methodologies
Inducing chemical LTP with NMDA requires a precise and controlled experimental setup. The following protocol is a generalized example based on methodologies cited in hippocampal slice research.
Key Experimental Protocol: Chemical LTP Induction in Hippocampal Slices
-
Slice Preparation:
-
Hippocampal slices (typically 300-400 µm thick) are prepared from rodent brains.
-
Slices are allowed to recover in an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with aCSF.
-
Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.
-
Synaptic responses are evoked by stimulating Schaffer collateral afferents.
-
-
Baseline Recording:
-
Stable baseline responses are recorded for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
-
Chemical LTP Induction:
-
The perfusion is switched to an induction solution for a short period (e.g., 5 minutes).[7]
-
Induction Solution Composition: Standard aCSF containing the NMDA receptor agonist and co-agonist. A typical formulation includes 50 µM NMDA and 50 µM glycine. The Mg2+ concentration is often lowered (e.g., to 0.1 mM) to facilitate the removal of the voltage-dependent Mg2+ block on the NMDA receptor channel.[7]
-
During the application, the cell membrane potential may be held at a depolarized level (e.g., -30 mV) to further relieve the Mg2+ block.[7]
-
-
Post-Induction Recording:
-
The perfusion is switched back to the standard aCSF.
-
Evoked fEPSPs are recorded for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the average baseline value.
-
LTP is quantified as the percentage increase in the fEPSP slope during the post-induction period compared to the baseline.
-
Visualization of Pathways and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway for NMDA-Induced LTP
Caption: Signaling cascade initiated by NMDA receptor activation leading to LTP.
Experimental Workflow for Chemical LTP
Caption: Step-by-step workflow for a typical chemical LTP experiment.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]
- 3. Persistent memories of long-term potentiation and the N-methyl-d-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term potentiation and N-methyl-D-aspartate receptors: foundations of memory and neurologic disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Subtype Selectivity of NMDA Receptor Agonists
This guide provides a detailed comparison of the receptor subtype selectivity of N-methyl-D-aspartate (NMDA) and its analogs, with a focus on how structural modifications, such as the addition of a methyl group, influence their interaction with different NMDA receptor subtypes. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding and selection of chemical tools for studying NMDA receptor function.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The diversity of four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to a variety of NMDA receptor subtypes with distinct physiological and pharmacological properties. The development of subtype-selective ligands is therefore of great interest for therapeutic intervention in numerous neurological disorders.
Quantitative Comparison of Ligand Potency at NMDA Receptor Subtypes
The following table summarizes the potency (EC50, the concentration of an agonist that gives half-maximal response) of various agonists at different NMDA receptor subtypes. Lower EC50 values indicate higher potency.
| Agonist | GluN1/GluN2A (EC50, µM) | GluN1/GluN2B (EC50, µM) | GluN1/GluN2C (EC50, µM) | GluN1/GluN2D (EC50, µM) | Reference |
| L-Glutamate | 2.3 | 1.2 | 0.6 | 0.4 | |
| NMDA | 18 | 10 | 11 | 9 | |
| (2S,4R)-4-Methylglutamate | >1000 | >1000 | >1000 | >1000 | |
| UBP1112 | 14 (Ki, µM) | 6.8 (Ki, µM) | - | - |
Note: (2S,4R)-4-Methylglutamate is a potent blocker of glutamate transport but does not act as an agonist at NMDA receptors. UBP1112 is a competitive antagonist, and its affinity is represented by the inhibition constant (Ki).
Experimental Protocols
The data presented in this guide are derived from various experimental procedures designed to characterize the pharmacological properties of compounds at specific NMDA receptor subtypes. Below are detailed methodologies for key experiments.
1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to express specific NMDA receptor subunit combinations and measure the electrophysiological response to agonist application.
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding for the desired GluN1 and GluN2 subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording. The oocyte is clamped at a holding potential of -70 mV.
-
Agonist Application: Agonists are co-applied with a saturating concentration of the co-agonist glycine (e.g., 100 µM). The peak inward current elicited by the agonist is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the normalized current response against the agonist concentration. The EC50 and Hill slope are determined by fitting the data to the Hill equation.
2. Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for a specific receptor subtype.
-
Membrane Preparation: Cell lines (e.g., HEK293 cells) stably expressing the NMDA receptor subtype of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]CGP 39653 for the glutamate binding site) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing subtype selectivity.
Caption: NMDA receptor activation and downstream signaling pathway.
Caption: Workflow for determining NMDA receptor subtype selectivity.
"cross-validation of 4-Methyl-hydrogen D-aspartate's mechanism of action"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, and is subject to voltage-dependent blockade by magnesium ions.[3][4] This complex gating mechanism makes the NMDA receptor a fascinating subject of study and a challenging target for drug development.
This guide provides a comparative analysis of well-characterized NMDA receptor agonists. Despite a thorough search of the scientific literature, no specific data was found for "4-Methyl-hydrogen D-aspartate." Therefore, this document will serve as a template for the cross-validation of novel compounds by comparing established agonists: the endogenous full agonist L-Glutamate, the prototypical agonist N-methyl-D-aspartate (NMDA), and the endogenous agonist D-Aspartic acid. We will also consider representative antagonists to provide a broader context for understanding the mechanism of action at the NMDA receptor.
Mechanism of Action and Signaling Pathways
Activation of the NMDA receptor by agonists leads to the opening of its ion channel, allowing the influx of Ca²⁺ and Na⁺ ions.[3] This influx of calcium is a critical event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory.[1] However, excessive activation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[2]
Key signaling pathways initiated by NMDA receptor activation include:
-
Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Calcium influx through NMDA receptors is a primary trigger for both LTP, a long-lasting enhancement in signal transmission between two neurons, and LTD, a long-lasting reduction in synaptic strength. The magnitude and duration of the calcium signal determine whether LTP or LTD is induced.
-
CREB (cAMP response element-binding protein) Activation: Calcium influx can lead to the activation of various kinases that phosphorylate and activate CREB, a transcription factor that plays a critical role in regulating the expression of genes involved in synaptic plasticity and cell survival.
-
MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) Pathway: The MAPK/ERK pathway is another important signaling cascade activated by NMDA receptor-mediated calcium entry, influencing cell growth, differentiation, and survival.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) Pathway: This pathway is also modulated by NMDA receptor activity and is crucial for cell survival and proliferation.
Below is a diagram illustrating the central role of the NMDA receptor in synaptic transmission and the initiation of downstream signaling cascades.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-methyl-D-aspartate receptor subtypes: multiple roles in excitotoxicity and neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methyl-hydrogen D-aspartate and Kainate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between excitatory amino acid receptor agonists is paramount for designing targeted therapeutic strategies and elucidating complex neurological processes. This guide provides a comprehensive comparative analysis of two such agonists: 4-Methyl-hydrogen D-aspartate (NMDA) and kainate. By examining their respective receptor targets, ion channel properties, and signaling pathways, this document aims to equip researchers with the foundational knowledge necessary for their work.
This comparison will focus on the distinct families of ionotropic glutamate receptors that NMDA and kainate selectively activate: the NMDA receptors and the kainate receptors, respectively. While both play crucial roles in excitatory neurotransmission, their functional characteristics and downstream signaling cascades differ significantly, leading to distinct physiological and pathological outcomes.
Quantitative Comparison of Receptor Properties
The functional distinctions between NMDA and kainate receptor activation are rooted in their fundamental biophysical and pharmacological properties. The following tables summarize key quantitative data for easy comparison.
| Parameter | NMDA Receptors | Kainate Receptors | References |
| Agonist Binding Affinity (Glutamate) | High affinity | Generally lower affinity than NMDA receptors | [1] |
| Co-agonist Requirement | Glycine or D-serine is required for activation | Not required | [2] |
| Voltage-dependent Mg2+ block | Yes, at resting membrane potentials | No | [2][3] |
Table 1: General Receptor Characteristics
| Parameter | NMDA Receptors | Kainate Receptors | References |
| Single-channel Conductance | Large (in the range of 40-50 pS) | Smaller than NMDA receptors | [4] |
| Ca2+ Permeability | High | Variable, generally lower than NMDA receptors and dependent on subunit composition | [3][5][6] |
| Activation Kinetics | Slow (in the order of 10 ms) | Fast | [2] |
| Deactivation Kinetics | Slow (tens to thousands of milliseconds) | Fast | [1][2] |
Table 2: Ion Channel Properties and Kinetics
Signaling Pathways: Distinct Downstream Cascades
The differential ion permeability and kinetics of NMDA and kainate receptors lead to the activation of distinct intracellular signaling pathways, profoundly influencing cellular responses ranging from synaptic plasticity to excitotoxicity.
NMDA Receptor Signaling
Activation of NMDA receptors and the subsequent influx of Ca2+ act as a critical trigger for a multitude of signaling cascades. This calcium-dependent signaling is central to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Kainate Receptor Signaling
Kainate receptors exhibit a dual signaling mechanism. Their primary mode of action is ionotropic, leading to membrane depolarization through the influx of Na+ and, to a lesser extent, Ca2+. However, there is growing evidence for a metabotropic-like signaling cascade involving G-protein coupling, which can modulate neurotransmitter release and neuronal excitability independently of ion flux.[7][8]
Experimental Protocols
Objective comparison of NMDA and kainate requires standardized experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring and comparing the ion currents mediated by NMDA and kainate receptors.[9][10][11]
Objective: To measure and compare the electrophysiological properties (e.g., current-voltage relationship, activation/deactivation kinetics) of NMDA and kainate receptor-mediated currents in cultured neurons or brain slices.
Methodology:
-
Preparation: Prepare cultured neurons or acute brain slices expressing the receptors of interest.
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution containing ions that mimic the intracellular environment.
-
Giga-seal Formation: Under visual guidance using a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Rapidly apply known concentrations of NMDA (with a co-agonist like glycine) or kainate to the cell using a perfusion system. To isolate NMDA receptor currents, experiments are often performed in Mg2+-free aCSF or at depolarized potentials. To isolate kainate receptor currents, specific AMPA receptor antagonists (e.g., GYKI 52466) can be included in the aCSF.
-
Data Acquisition and Analysis: Record the resulting inward currents. Analyze the amplitude, rise time, and decay kinetics of the currents to determine parameters such as EC50, activation, and deactivation rates. Construct current-voltage (I-V) plots by measuring the current at various holding potentials.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of unlabeled ligands, such as NMDA and kainate, for their respective receptors by measuring their ability to displace a known radiolabeled ligand.[12][13][14][15][16]
Objective: To determine the binding affinity of NMDA and kainate for their respective receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express a high density of NMDA or kainate receptors.
-
Reaction Mixture: In a series of tubes, combine the prepared membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., [3H]MK-801 for the NMDA receptor channel site, or [3H]kainate for kainate receptors), and varying concentrations of the unlabeled competitor (NMDA or kainate).
-
Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The comparative analysis of 4-Methyl-hydrogen D-aspartate and kainate reveals two distinct pharmacological tools that, through their selective activation of NMDA and kainate receptors, respectively, initiate divergent physiological responses. NMDA receptors, with their high calcium permeability and slow kinetics, are key players in synaptic plasticity and are heavily implicated in excitotoxic cell death. In contrast, kainate receptors, with their faster kinetics and dual ionotropic/metabotropic-like signaling, play a more modulatory role in synaptic transmission. A thorough understanding of these differences, supported by the quantitative data and experimental protocols provided in this guide, is essential for the advancement of neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Ca2+ permeability of KA-AMPA--gated glutamate receptor channels depends on subunit composition | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Antagonists: AP5 and Its Alternatives in Blocking 4-Methyl-hydrogen D-aspartate (NMDA)-Induced Currents
For researchers, scientists, and drug development professionals, the precise modulation of N-methyl-D-aspartate (NMDA) receptor activity is paramount for dissecting its role in physiological processes and pathological states. D-2-amino-5-phosphonovaleric acid (AP5) is a cornerstone competitive antagonist for studying NMDA receptor function. This guide provides an objective comparison of AP5 with other classes of NMDA receptor antagonists, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Comparing the Performance of NMDA Receptor Antagonists
The efficacy of an NMDA receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to block 50% of the NMDA-induced current. The potency of these antagonists can vary significantly based on their mechanism of action and the experimental conditions, such as the concentration of the NMDA receptor agonist (e.g., glutamate or NMDA) and the subunit composition of the NMDA receptor.
Below is a comparative summary of the potency of AP5 and other commonly used NMDA receptor antagonists.
Table 1: Competitive NMDA Receptor Antagonists
Competitive antagonists act by binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing its activation by agonists.
| Antagonist | IC50 (µM) | Key Characteristics |
| D-AP5 | 0.5 - 5 | The more active isomer of DL-AP5, it is a highly selective and widely used competitive antagonist in in vitro slice electrophysiology.[1] |
| DL-AP5 | 50 - 100 (Typical Working Concentration) | A racemic mixture of D- and L-isomers; the D-isomer is significantly more potent.[1] |
| CPP | 0.1 - 1 | A potent and selective competitive antagonist.[1] |
| CGS 19755 | 0.04 - 0.08 | A rigid analog of AP5 that generally exhibits higher potency, which can be advantageous for achieving a complete block at lower concentrations and for in vivo studies.[1] |
Note: IC50 values for competitive antagonists are dependent on the concentration of the agonist used in the experiment.
Table 2: Uncompetitive and Non-competitive NMDA Receptor Antagonists
Uncompetitive and non-competitive antagonists do not compete with glutamate for the binding site. Instead, they typically block the ion channel pore of the NMDA receptor once it has been opened by the binding of both glutamate and a co-agonist (glycine or D-serine). This mechanism is often "use-dependent," meaning the channel must be active for the blocker to exert its effect.
| Antagonist | IC50 (µM) | Key Characteristics |
| MK-801 (Dizocilpine) | 0.02 - 0.05 | A high-affinity, uncompetitive open-channel blocker with very slow off-kinetics, making its block practically irreversible in typical experimental timeframes.[1] |
| Ketamine | 1 - 10 | An uncompetitive open-channel blocker that binds within the ion channel pore. Its effects are voltage-dependent.[1] |
| Memantine | 1 - 2 | A low-affinity, uncompetitive open-channel blocker with fast unblocking kinetics. It is clinically approved for the treatment of Alzheimer's disease. |
| Phencyclidine (PCP) | - | A dissociative anesthetic with significant abuse potential that also acts as an uncompetitive open-channel blocker. |
Note: The IC50 values for uncompetitive antagonists are generally less dependent on the agonist concentration but can be influenced by the membrane potential.
Experimental Protocols
The following is a detailed protocol for comparing the efficacy of different NMDA receptor antagonists in blocking NMDA-induced currents using whole-cell patch-clamp electrophysiology in cultured neurons or acute brain slices.
Materials and Solutions
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.
-
External Solution (Artificial Cerebrospinal Fluid - aCSF for slices):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose.
-
To isolate NMDA receptor currents, add antagonists for other glutamate receptors (e.g., 10 µM CNQX or NBQX for AMPA/kainate receptors) and GABA-A receptors (e.g., 10 µM bicuculline or picrotoxin).
-
The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Internal Solution (for patch pipette):
-
Example composition (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP.
-
Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.
-
-
Agonist Solution: External solution containing a known concentration of NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM).
-
Antagonist Stock Solutions: Prepare concentrated stock solutions of AP5 and other antagonists in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the agonist solution.
Electrophysiological Recording Procedure
-
Establish a Whole-Cell Recording:
-
Identify a healthy neuron under a microscope.
-
Using a patch pipette filled with the internal solution, form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Isolate NMDA Receptor Currents:
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Perfuse the cell with the external solution containing AMPA/kainate and GABA-A receptor blockers.
-
To relieve the voltage-dependent magnesium block of the NMDA receptor channel, you can either use a magnesium-free external solution or hold the neuron at a depolarized potential (e.g., +40 mV).
-
-
Application of Agonist and Antagonists:
-
Obtain a stable baseline current.
-
Apply the agonist solution (NMDA + glycine) to evoke an inward current.
-
Once a stable agonist-evoked current is established, co-apply the agonist solution with increasing concentrations of the antagonist being tested (e.g., AP5).
-
Record the resulting current at each antagonist concentration, ensuring a steady-state block is achieved.
-
Perform a washout with the agonist solution alone to check for the reversibility of the antagonist's effect.
-
Repeat the procedure for each antagonist you wish to compare.
-
Data Analysis
-
Measure Current Amplitude: Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence (control) and presence of each concentration of the antagonist.
-
Normalize Data: Normalize the current amplitude in the presence of the antagonist to the control current amplitude.
-
Construct Dose-Response Curve: Plot the normalized current as a function of the logarithm of the antagonist concentration.
-
Determine IC50: Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the IC50 value for each antagonist.
Visualizing NMDA Receptor Signaling and Antagonism
The following diagrams illustrate the NMDA receptor signaling pathway and the distinct mechanisms of action of different classes of antagonists.
Caption: NMDA Receptor Activation and Antagonism.
This diagram illustrates the activation of the NMDA receptor by the co-agonists glutamate and glycine, leading to ion influx and downstream signaling. It also shows the distinct points of inhibition by a competitive antagonist (AP5) and an uncompetitive antagonist (MK-801).
Caption: Workflow for Comparing NMDA Antagonists.
This flowchart outlines the key steps in an electrophysiological experiment designed to compare the potency of different NMDA receptor antagonists.
References
"comparison of in vivo effects of 4-Methyl-hydrogen D-aspartate and glutamate"
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of 4-Methyl-hydrogen D-aspartate (4-MHDA) and the principal excitatory neurotransmitter, glutamate. The available data indicates that the closely related compound, (2S,4R)-4-methylglutamate (also known as SYM 2081), is a potent and selective agonist for kainate receptors, with significantly lower affinity for NMDA and AMPA receptors.[1] In contrast, glutamate is a non-selective agonist, activating NMDA, AMPA, and kainate receptor subtypes. This fundamental difference in receptor selectivity is expected to translate to distinct in vivo physiological and behavioral outcomes.
Due to a lack of direct in vivo comparative studies for 4-MHDA, this guide will focus on the known in vivo effects of glutamate and the anticipated effects of a selective kainate receptor agonist based on available research.
Quantitative Data Comparison
A direct quantitative comparison of the in vivo effects of 4-MHDA and glutamate is hampered by the limited availability of in vivo studies on 4-MHDA. The following table summarizes the receptor binding affinities, which form the basis for predicting their differential in vivo actions.
| Parameter | 4-Methyl-hydrogen D-aspartate (as (2S,4R)-4-methylglutamate) | Glutamate | References |
| Receptor Binding Affinity (IC₅₀) | |||
| Kainate Receptors (GluK1/GluR6) | ~19 nM | High affinity (endogenous ligand) | [1] |
| AMPA Receptors | ~800-fold less potent than at kainate receptors | High affinity (endogenous ligand) | [1] |
| NMDA Receptors | ~200-fold less potent than at kainate receptors | High affinity (endogenous ligand) | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments relevant to the study of glutamate and its analogs are provided below. These protocols can be adapted for the comparative analysis of 4-MHDA and glutamate.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters, such as glutamate, in specific brain regions of freely moving animals.[2][3]
Procedure:
-
Probe Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region (e.g., hippocampus, prefrontal cortex).[3]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the collected samples using high-performance liquid chromatography (HPLC) to quantify glutamate concentrations.[2]
In Vivo Electrophysiology
Objective: To record the electrical activity of neurons in response to the administration of test compounds.
Procedure:
-
Electrode Implantation: Under anesthesia, implant a recording electrode in the desired brain area. For single-unit recordings, a microelectrode is used.
-
Drug Administration: Administer the test compound (glutamate or 4-MHDA) systemically (e.g., intraperitoneal injection) or locally via a micropipette.
-
Data Recording: Record spontaneous and evoked neuronal firing rates before, during, and after drug administration.
-
Data Analysis: Analyze the changes in firing rate, spike patterns, and local field potentials to determine the electrophysiological effects of the compound.
Behavioral Assessment
Objective: To evaluate the behavioral effects of the test compounds, such as changes in locomotor activity, anxiety, or cognition.[4][5]
Procedure:
-
Habituation: Acclimate the animals to the testing environment (e.g., open field arena, elevated plus maze).
-
Drug Administration: Administer the test compound at various doses.
-
Behavioral Testing: Place the animals in the testing apparatus and record relevant behavioral parameters (e.g., distance traveled, time spent in open arms, performance in a cognitive task) using automated tracking software or manual scoring.
-
Data Analysis: Compare the behavioral performance of the drug-treated group to a vehicle-treated control group.
Histological Assessment of Neurotoxicity
Objective: To examine the potential neurotoxic effects of the compounds by analyzing brain tissue for signs of cell death and damage.[6][7][8]
Procedure:
-
Tissue Preparation: Following the experimental period, perfuse the animals with saline followed by a fixative (e.g., paraformaldehyde).
-
Brain Extraction and Sectioning: Carefully extract the brain and cut it into thin sections using a cryostat or vibratome.
-
Staining: Stain the brain sections with specific markers for neuronal damage (e.g., Fluoro-Jade) or cell death (e.g., TUNEL stain).
-
Microscopic Analysis: Examine the stained sections under a microscope to identify and quantify any neuronal loss or damage in the brain regions of interest.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by glutamate and a proposed experimental workflow for a comparative in vivo study.
Caption: Signaling pathways activated by glutamate.
Caption: Predicted signaling of 4-MHDA via kainate receptors.
Caption: Proposed workflow for in vivo comparison.
Discussion of Expected In Vivo Effects
Glutamate: As the primary excitatory neurotransmitter, in vivo administration of glutamate is expected to produce widespread neuronal depolarization and excitation. This can lead to a range of effects including increased locomotor activity, and at higher doses, excitotoxicity and seizures. The activation of NMDA receptors by glutamate is crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
4-Methyl-hydrogen D-aspartate (as a selective kainate receptor agonist): Based on the high affinity of (2S,4R)-4-methylglutamate for kainate receptors, its in vivo effects are predicted to be primarily mediated by the activation of this receptor subtype. Kainate receptor activation leads to neuronal depolarization through sodium influx. The specific in vivo effects will depend on the brain region and the specific subtypes of kainate receptors expressed. Kainate receptor agonists are known to induce seizure activity and can be neurotoxic at higher concentrations. Their role in synaptic plasticity is complex, and they can modulate both excitatory and inhibitory neurotransmission.
References
- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 4. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of NMDA Receptor Antagonagis against Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMDA Receptor Antagonists in Mitigating NMDA-Induced Neuronal Injury.
The overactivation of N-methyl-D-aspartate (NMDA) receptors, a phenomenon known as excitotoxicity, is a critical mechanism implicated in a variety of neurodegenerative disorders and acute brain injuries. Consequently, NMDA receptor antagonists have been a focal point of research for their potential neuroprotective properties. This guide provides a comparative analysis of different classes of NMDA receptor antagonists, their efficacy in preventing NMDA-induced neuronal death, detailed experimental protocols for assessing neuroprotection, and an overview of the key signaling pathways involved.
While the initial query specified "4-Methyl-hydrogen D-aspartate," a thorough literature search did not yield significant information on this compound as a standard neurotoxic agent. Therefore, this guide focuses on the well-established and widely used model of excitotoxicity induced by the NMDA receptor agonist, N-methyl-D-aspartate (NMDA) itself.
Comparative Efficacy of NMDA Receptor Antagonists
The neuroprotective potential of NMDA receptor antagonists varies depending on their mechanism of action. This section compares representative compounds from three main classes: competitive, non-competitive, and uncompetitive antagonists.
| Antagonist Class | Representative Compound | In Vitro Model | Neurotoxic Insult | Effective Concentration | Key Findings |
| Competitive | 2-amino-5-phosphonovalerate (AP5/APV) | Rat Retinal Ganglion Cell Neurons | Glutamate | Maximally Protective Doses | Prevents neuronal cell death if present within minutes of glutamate exposure.[1][2] |
| Non-competitive (Channel Blocker) | Dizocilpine (MK-801) | Rat Retinal Ganglion Cell Neurons | Glutamate | Maximally Protective Doses | Prevents neuronal death even when administered 1 to 4 hours after the initial insult, showing a wider therapeutic window than APV in this model.[1][2] |
| Human Embryonic Stem Cell-derived Neurons | 20 µM Glutamate | 10 µM | Significantly reduces glutamate-induced excitotoxic cell death.[3] | ||
| Cultured Superior Colliculus Neurons | NMDA | IC50: 0.14 ± 0.04 µM | Potently blocks NMDA-induced currents.[4] | ||
| Uncompetitive (Channel Blocker) | Memantine | Rat Cortical Neurons | NMDA-induced excitotoxicity | 2.5-5 µM | Fully effective in reversing NMDA toxicity.[5] |
| Rat Hippocampal Neurons | 10 µM NMDA | 50 µM | Significantly increased the number of viable cells when co-administered with NMDA.[6] | ||
| Cultured Superior Colliculus Neurons | NMDA | IC50: 2.2 ± 0.2 µM | Blocks NMDA-induced currents with lower potency than MK-801 but exhibits rapid, voltage-dependent unblocking.[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of neuroprotection studies. Below are protocols for inducing NMDA excitotoxicity in neuronal cultures and assessing cell viability.
NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes a standard method for inducing excitotoxicity in vitro to screen for neuroprotective compounds.
-
Cell Culture : Primary cortical neurons are isolated from embryonic rats (E18) and plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 10-14 days in vitro (DIV) to allow for maturation.
-
Induction of Excitotoxicity :
-
On the day of the experiment, the culture medium is replaced with a warmed, Mg2+-free Earle's Balanced Salt Solution (EBSS) containing 10 µM glycine.
-
Neurons are exposed to a toxic concentration of NMDA (e.g., 100-300 µM) for 30-60 minutes at 37°C.
-
For testing neuroprotective compounds, the NMDA antagonist of interest is typically pre-incubated with the neurons for a specified period (e.g., 30 minutes) before the addition of NMDA.
-
-
Termination of Insult and Recovery :
-
After the NMDA exposure, the solution is removed, and the cells are washed twice with pre-warmed, Mg2+-containing EBSS.
-
The wash solution is then replaced with the original conditioned culture medium.
-
The cells are returned to the incubator for a recovery period of 24 hours before assessing cell viability.
-
Assessment of Cell Viability
a) Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle : LDH is a cytosolic enzyme that is released into the supernatant upon plasma membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
-
Procedure (using a commercial kit) :
-
After the 24-hour recovery period, a sample of the culture supernatant is carefully collected from each well.
-
The supernatant is transferred to a new 96-well plate.
-
The LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
The reaction is stopped by adding a stop solution.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
-
b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Principle : In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure :
-
After the 24-hour recovery period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The cells are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is incubated for a further period to ensure complete dissolution.
-
The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling cascades involved in NMDA-induced excitotoxicity and the general workflow for evaluating neuroprotective agents.
Figure 1. Signaling pathway of NMDA-induced excitotoxicity and points of intervention for NMDA antagonists.
Figure 2. General experimental workflow for assessing the neuroprotective effects of NMDA antagonists.
References
- 1. neurology.org [neurology.org]
- 2. Comparison of delayed administration of competitive and uncompetitive antagonists in preventing NMDA receptor‐mediated neuronal death | Semantic Scholar [semanticscholar.org]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
Safety Operating Guide
Proper Disposal of 4-Methyl Hydrogen D-Aspartate Hydrochloride: A Step-by-Step Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step instructions for the appropriate disposal of 4-Methyl hydrogen D-aspartate hydrochloride, aligning with safety protocols and regulatory requirements.
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to handle its disposal with care to minimize environmental impact and maintain laboratory safety.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C5H11ClNO4 |
| Molecular Weight | 183.59 g/mol |
| CAS Number | 22728-89-8 |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.
Personal Protective Equipment (PPE)
Before handling any spill, ensure you are wearing the appropriate PPE:
-
Safety glasses
-
Gloves
-
Lab coat
Spill Containment and Cleanup
-
Evacuate and Ventilate : If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill : Cover drains to prevent the chemical from entering the sewer system.
-
Clean Up :
-
For dry spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
-
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to all national and local regulations.
-
Do Not Mix : Keep the chemical waste in its original container or a clearly labeled, compatible container. Do not mix it with other chemical waste.
-
Consult Local Regulations : Contact your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements in your location.
-
Waste Collection :
-
For small quantities, the material should be collected in a designated, sealed, and properly labeled waste container.
-
For larger quantities, follow the specific instructions provided by your EHS department or a licensed chemical waste disposal company.
-
-
Avoid Sewer Disposal : Do not let the product enter drains or sewer systems.
-
Documentation : Maintain a record of the disposed chemical, including the quantity and date of disposal, as per your institution's protocols.
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Methyl hydrogen D-aspartate hydrochloride
Essential Safety and Handling Guide for 4-Methyl hydrogen D-aspartate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar aminocarboxylic acid derivatives and hydrochlorides in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are mandatory.[2][3] For operations with a higher risk of splashes or generating aerosols, chemical safety goggles or a full-face shield should be used.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4][5] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the compound. |
| Body Protection | A standard laboratory coat is required to protect against skin contact.[2] For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be considered.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[5] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
Methodology:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experimental protocol.
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.
-
-
Handling:
-
Retrieve the chemical from its designated storage area. The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1]
-
Carefully weigh the desired amount of the solid compound. Avoid generating dust. If preparing a solution, add the solid to the solvent slowly.
-
Conduct the experiment, minimizing the potential for spills or aerosol generation.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste materials. Contaminated consumables (e.g., gloves, pipette tips) should be placed in a designated, labeled hazardous waste container.
-
Dispose of chemical waste according to your institution's and local environmental regulations. Do not dispose of down the drain unless specifically authorized.[5]
-
-
Post-Handling:
-
Remove personal protective equipment in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, carefully clean it up using an absorbent material. For larger spills, evacuate the area and contact your institution's EHS department.[5] Ensure the cleanup is performed by trained personnel wearing appropriate PPE.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. solverchembooks.com [solverchembooks.com]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
